Pyrethrine 1
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-methyl-4-oxo-3-penta-2,4-dienylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVGZAWFACYCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859226 | |
| Record name | 2-Methyl-4-oxo-3-(penta-2,4-dien-1-yl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis of Pyrethrin I in Tanacetum Cinerariifolium
Elucidation of Biosynthetic Pathways
The complete biosynthetic route to Pyrethrin I has been elucidated through a combination of isotopic tracer studies, transcriptomic analysis, and enzymatic characterization. It is now understood that the acid component is derived from terpene metabolism, while the alcohol component originates from fatty acid metabolism. nih.govmdpi.com
The acid portion of Pyrethrin I is (+)-trans-chrysanthemic acid, an irregular monoterpene characterized by a cyclopropane (B1198618) ring structure. researchgate.net Its synthesis occurs within the plastids of glandular trichome cells. nih.govmdpi.comresearchgate.netnih.gov
The biosynthesis of chrysanthemic acid begins with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. maxapress.commdpi.comresearchgate.netcore.ac.uk This pathway, located in the plastids, synthesizes the five-carbon isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), from primary metabolites glyceraldehyde-3-phosphate and pyruvate. core.ac.ukku.ac.thresearchgate.net While early studies suggested the involvement of the mevalonate (B85504) (MVA) pathway, subsequent research using 13C-labelled D-glucose as a precursor definitively established the MEP pathway as the primary route for the biosynthesis of the acid moiety in pyrethrins (B594832). portlandpress.comresearchgate.net
The first committed step in chrysanthemic acid formation is the unusual head-to-middle condensation of two DMAPP molecules to form chrysanthemyl diphosphate (CDP). portlandpress.comresearchgate.netresearchgate.net This reaction is catalyzed by chrysanthemyl diphosphate synthase (CDS). nih.gov Further research has revealed that this enzyme is bifunctional and is more accurately described as a chrysanthemol (B1213662) synthase (CHS). portlandpress.comnih.govnih.govuniprot.org The CHS enzyme not only catalyzes the formation of CDP but also the subsequent hydrolysis of the diphosphate group to yield the alcohol intermediate, chrysanthemol. researchgate.netnih.govnih.govuniprot.org
Following its formation, chrysanthemol undergoes a two-step oxidation process to become chrysanthemic acid. portlandpress.com
Tanacetum cinerariifolium alcohol dehydrogenase 2 (TcADH2) oxidizes chrysanthemol to the intermediate aldehyde, chrysanthemal. portlandpress.com
Tanacetum cinerariifolium aldehyde dehydrogenase 1 (TcALDH1) then catalyzes the oxidation of chrysanthemal to the final product, chrysanthemic acid. portlandpress.com
| Enzyme | Abbreviation | Function in Pathway |
|---|---|---|
| Chrysanthemol Synthase | CHS (also known as CDS) | Catalyzes the condensation of two DMAPP molecules to chrysanthemyl diphosphate (CDP) and its subsequent hydrolysis to chrysanthemol. nih.govnih.govuniprot.org |
| Alcohol Dehydrogenase 2 | TcADH2 | Oxidizes chrysanthemol to chrysanthemal. portlandpress.com |
| Aldehyde Dehydrogenase 1 | TcALDH1 | Oxidizes chrysanthemal to chrysanthemic acid. portlandpress.com |
Pyrethrolone (B1236646) is the specific alcohol moiety required for the formation of Pyrethrin I. oup.com It is one of three related alcohols, collectively known as rethrolones, found in the different pyrethrin esters. oup.com
The biosynthesis of pyrethrolone originates from the oxylipin pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids. tandfonline.comresearchgate.netcore.ac.ukaocs.org The specific precursor for the rethrolone backbone is linolenic acid. portlandpress.comresearchgate.net This pathway shares its initial enzymatic steps with the biosynthesis of the well-known plant hormone, jasmonic acid. nih.govportlandpress.comnih.gov
The connection to jasmonic acid (JA) biosynthesis is crucial for pyrethrolone formation. The pathway begins when linolenic acid is converted to 12-oxo-phytodienoic acid (OPDA) through the sequential action of enzymes common to both pathways: Lipoxygenase (LOX), Allene (B1206475) Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC). oup.comnih.govportlandpress.com
At the OPDA branch point, the metabolic flux diverges, with one path leading to JA and the other leading toward the rethrolones. portlandpress.com The route to pyrethrolone involves several key enzymatic steps:
The pathway proceeds from OPDA to the formation of jasmone (B1672801). oup.comoup.comnih.gov
Jasmone is then hydroxylated by a specific cytochrome P450 enzyme, Jasmone Hydroxylase (TcJMH), to produce jasmolone. oup.comoup.com
In the final step, jasmolone is converted directly to pyrethrolone via a desaturation reaction that introduces a double bond into the side chain. oup.com This reaction is catalyzed by another specialized cytochrome P450 enzyme named Pyrethrolone Synthase (TcPYS). oup.comresearchgate.netnih.gov
The regulatory role of the jasmonate signaling pathway is highlighted by the fact that external application of methyl jasmonate (MeJA) induces the expression of pyrethrin biosynthetic genes, including TcCHS and TcAOC, and significantly increases the accumulation of pyrethrins in the plant. maxapress.comnih.govoup.com
| Enzyme | Abbreviation | Function in Pathway |
|---|---|---|
| Lipoxygenase | LOX | Initiates the oxylipin pathway by oxidizing linolenic acid. nih.govportlandpress.com |
| Allene Oxide Synthase | AOS | A key enzyme in the shared pathway leading to OPDA. nih.govportlandpress.com |
| Allene Oxide Cyclase | AOC | Catalyzes the formation of the cyclopentenone ring in OPDA. nih.govportlandpress.com |
| Jasmone Hydroxylase | TcJMH | A cytochrome P450 enzyme that converts jasmone to jasmolone. oup.comoup.com |
| Pyrethrolone Synthase | TcPYS | A cytochrome P450 enzyme that catalyzes the desaturation of jasmolone to form pyrethrolone. oup.comresearchgate.netnih.gov |
Alcohol Moiety Biosynthesis (Pyrethrolone)
Enzymatic Components and Gene Identification in Pyrethrin I Synthesis
The formation of Pyrethrin I is the result of two distinct biosynthetic pathways converging: one for the acid moiety and another for the alcohol moiety. maxapress.comresearchgate.net The acid component, (+)-trans-chrysanthemic acid, is a monoterpenoid derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. maxapress.comportlandpress.com A pivotal enzyme in this pathway is chrysanthemyl diphosphate synthase (CDS), which catalyzes the condensation of two dimethylallyl diphosphate (DMAPP) molecules to form chrysanthemyl diphosphate. wikipedia.orgnih.gov This intermediate is then converted to (+)-trans-chrysanthemic acid through the action of enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). portlandpress.com
The alcohol moiety of Pyrethrin I, pyrethrolone, is derived from the jasmonic acid (JA) pathway. researchgate.netnih.gov Key enzymes in the initial stages of this pathway include lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC). oup.comoup.com A critical step in forming the specific rethrolone precursor for Pyrethrin I is the hydroxylation of jasmone, a derivative of jasmonic acid, to jasmolone, a reaction catalyzed by jasmone hydroxylase (JMH), a cytochrome P450 enzyme. nih.govnih.gov Subsequently, jasmolone is converted to pyrethrolone by pyrethrolone synthase (TcPYS), another cytochrome P450. nih.govnih.gov
Specific Enzymes Involved in Pyrethrin I Esterification (e.g., GLIP)
The final and crucial step in the biosynthesis of Pyrethrin I is the esterification of the chrysanthemic acid and pyrethrolone moieties. This reaction is catalyzed by a GDSL lipase-like protein (GLIP). maxapress.comnih.gov TcGLIP facilitates the transfer of the chrysanthemoyl group from its CoA thioester to pyrethrolone, forming the pyrethrin I ester. portlandpress.comnih.govnih.gov While its primary role is that of a transferase, TcGLIP also possesses some esterase activity, meaning it can also break down pyrethrins. maxapress.com The catalytic efficiency of TcGLIP is highest with pyrethrolone as the alcohol substrate, which aligns with Pyrethrin I being a major component of the total pyrethrins found in the plant. acs.org
Genetic Regulation of Pyrethrin I Biosynthesis
The intricate biosynthesis of Pyrethrin I is tightly controlled at the genetic level, involving a network of transcription factors and signaling pathways that respond to both developmental cues and environmental stimuli.
Transcriptional Control and Regulatory Genes (e.g., TcMYC2)
Several transcription factors have been identified as key regulators of pyrethrin biosynthesis. Among these, TcMYC2, a basic helix-loop-helix (bHLH) transcription factor, plays a significant positive regulatory role. oup.comnih.govhortherbpublisher.com TcMYC2 directly binds to specific motifs (E-box/G-box) in the promoters of several key biosynthetic genes, including TcAOC and TcGLIP, thereby activating their expression. oup.comnih.govresearchgate.net Overexpression of TcMYC2 has been shown to significantly increase the expression of these genes, leading to higher pyrethrin accumulation. oup.comresearchgate.net Another MYC2-like transcription factor, TcbHLH14, also positively regulates pyrethrin biosynthesis by binding to the promoters of TcAOC and TcGLIP. nih.gov Other transcription factors, such as TcWRKY75 and TcbZIP60, have also been implicated in the positive regulation of the pathway. researchgate.netportlandpress.comfrontiersin.org
Signaling Pathways Influencing Pyrethrin I Production (e.g., Jasmonic Acid Signaling)
The jasmonic acid (JA) signaling pathway is a central regulator of pyrethrin biosynthesis. maxapress.comscispace.com Not only are components of the pathway precursors for the alcohol moiety, but JA and its methylated form, methyl jasmonate (MeJA), also act as signaling molecules that induce the expression of pyrethrin biosynthetic genes. maxapress.comfrontiersin.org Treatment of T. cinerariifolium with MeJA leads to a rapid upregulation of genes such as TcCHS, TcAOC, and TcGLIP, and a subsequent increase in pyrethrin content. oup.comnih.gov This induction is mediated by transcription factors like TcMYC2, which is a key component of the JA signaling cascade. maxapress.comoup.com The plant hormone salicylic (B10762653) acid has also been shown to increase the expression of pyrethrin synthesis genes and the accumulation of Pyrethrin I. maxapress.com
Spatiotemporal Expression Patterns of Biosynthetic Genes
The biosynthesis of Pyrethrin I is highly compartmentalized, both in terms of tissue localization and developmental timing. The majority of the biosynthetic genes for both the acid and alcohol precursors, such as TcCDS, TcADH2, TcALDH1, TcLOX, TcAOS, TcAOC, and TcJMH, are predominantly expressed in the glandular trichomes on the surface of the ovaries in the flower heads. portlandpress.comoup.comnih.govnih.gov
Interestingly, the final steps of the pathway occur in different cellular compartments. The precursors are synthesized in the trichomes and then transported to the achenes. maxapress.comnih.gov The genes encoding the enzymes for the final steps, TcCCMT (involved in pyrethric acid synthesis for Pyrethrin II) and TcGLIP (the final esterification enzyme), are primarily expressed in the ovary tissues, specifically the pericarp. maxapress.comnih.gov This spatial separation suggests a transport mechanism for the precursors from the trichomes to the site of final assembly in the achenes. maxapress.comnih.gov
Gene expression is also temporally regulated, with the highest expression of many biosynthetic genes occurring in the early stages of flower development (S1-S2), while the peak accumulation of pyrethrins is observed later, during mid-flower development (S4-S5). mdpi.com This asynchrony highlights the complexity of the regulatory network governing the final yield of these valuable compounds. mdpi.com
Strategies for Enhancing Pyrethrin I Yield in Production Systems
Given the commercial importance of pyrethrins, significant research has focused on strategies to increase their yield. These approaches range from genetic modification to optimizing cultivation practices.
Genetic Engineering : One major strategy involves the overexpression of key regulatory or biosynthetic genes. portlandpress.com For instance, overexpressing the transcription factor TcMYC2 has been shown to boost pyrethrin production. oup.comresearchgate.net Similarly, enhancing the expression of rate-limiting enzymes in the biosynthetic pathway, such as CDS, is another avenue. maxapress.com However, simply overexpressing a single gene can have unintended consequences; for example, overexpression of TcCDS in T. cinerariifolium increased pyrethrin levels but also caused stunted growth and reduced chlorophyll (B73375). maxapress.comportlandpress.com Another approach is heterologous expression, where the pyrethrin biosynthetic pathway is reconstructed in other organisms, such as tobacco or tomato, which may offer more efficient production platforms. maxapress.comnih.gov
Elicitor Treatment : The application of elicitors, particularly methyl jasmonate (MeJA), can stimulate pyrethrin biosynthesis. maxapress.comfrontiersin.org Short-term treatment with MeJA has been shown to significantly increase pyrethrin content in leaves. maxapress.comoup.com Prolonged exposure to low concentrations of MeJA can also enhance pyrethrin levels by increasing the density of glandular trichomes. maxapress.com
Optimized Cultivation Practices : Agronomic factors play a crucial role in maximizing pyrethrin yield. This includes selecting optimal planting dates to align with favorable climatic conditions, which can significantly influence flower yield and plant survival. ijsra.net Maintaining appropriate plant densities and managing abiotic stresses like waterlogging are also important for crop productivity and persistence. horticulture.com.au
Table of Key Enzymes and Genes in Pyrethrin I Biosynthesis
| Enzyme/Gene | Abbreviation | Function | Pathway |
|---|---|---|---|
| Chrysanthemyl Diphosphate Synthase | CDS | Catalyzes the formation of chrysanthemyl diphosphate | Acid Moiety |
| Alcohol Dehydrogenase | ADH | Oxidation of chrysanthemol | Acid Moiety |
| Aldehyde Dehydrogenase | ALDH | Oxidation of chrysanthemal | Acid Moiety |
| Lipoxygenase | LOX | Initial step in the JA pathway | Alcohol Moiety |
| Allene Oxide Synthase | AOS | Step in the JA pathway | Alcohol Moiety |
| Allene Oxide Cyclase | AOC | Step in the JA pathway | Alcohol Moiety |
| Jasmone Hydroxylase | JMH | Hydroxylation of jasmone to jasmolone | Alcohol Moiety |
| Pyrethrolone Synthase | TcPYS | Conversion of jasmolone to pyrethrolone | Alcohol Moiety |
| GDSL Lipase-like Protein | GLIP | Esterification of acid and alcohol moieties | Final Assembly |
| MYC2 Transcription Factor | TcMYC2 | Positive regulator of biosynthetic genes | Regulation |
| bHLH Transcription Factor | TcbHLH14 | Positive regulator of biosynthetic genes | Regulation |
| WRKY Transcription Factor | TcWRKY75 | Positive regulator of biosynthetic genes | Regulation |
| bZIP Transcription Factor | TcbZIP60 | Positive regulator of biosynthetic genes | Regulation |
Biotechnological Approaches and Genetic Engineering for Pyrethrin I Production
Increasing the yield of Pyrethrin I beyond what is achievable through conventional cultivation is a primary goal of the pyrethrum industry. actahort.org Biotechnological and genetic engineering strategies offer promising avenues to enhance production, either by modifying the natural host, Tanacetum cinerariifolium, or by transferring the biosynthetic pathway to other organisms. actahort.orgresearchgate.net These approaches hinge on a detailed understanding of the genes and regulatory networks involved in the pyrethrin biosynthetic pathway. portlandpress.com
Metabolic engineering efforts have largely focused on the overexpression of key enzyme-encoding genes. The enzyme chrysanthemyl diphosphate synthase (CDS), which catalyzes the first committed step in the formation of the chrysanthemic acid moiety from two molecules of dimethylallyl diphosphate (DMAPP), is a critical target. portlandpress.comwikipedia.orgmdpi.com Overexpression of the TcCDS gene in transgenic T. cinerariifolium has been shown to increase pyrethrin levels, although it can also lead to adverse effects such as reduced chlorophyll content and stunted growth, indicating a diversion of resources from primary metabolism. maxapress.com Similarly, overexpressing TcCHS (a chrysanthemol synthase) in pyrethrum using a novel Agrobacterium-mediated transformation system targeting shoot apical meristems resulted in a significant increase in total pyrethrin content, from 0.76% in wild-type plants to as high as 1.50% in transgenic lines. nih.gov
Another powerful strategy involves manipulating transcription factors (TFs) that regulate multiple genes in the pathway simultaneously. Several TFs have been identified that positively regulate pyrethrin biosynthesis, including TcMYC2, TcWRKY75, TcbHLH14, and TcbZIP60. portlandpress.commaxapress.comfrontiersin.orgnih.gov Overexpression of these TFs can augment the expression of downstream biosynthetic genes such as TcAOC, TcCHS, and TcGLIP, leading to enhanced pyrethrin accumulation. portlandpress.commaxapress.com This approach can be more effective than modifying a single gene, as it orchestrates a broader upregulation of the entire pathway.
The transfer of the Pyrethrin I biosynthetic pathway into heterologous systems, such as microbes or other plant species, represents a long-term goal for sustainable production. actahort.orgfrontiersin.org Progress has been made in producing pyrethrin precursors in alternative hosts. For instance, the production of chrysanthemic acid has been successfully demonstrated in tomato fruits. portlandpress.commaxapress.com However, the complete reconstruction of the Pyrethrin I molecule in a heterologous system has not yet been achieved, highlighting the complexity of the pathway, which involves enzymes localized in different cellular compartments and tissues. portlandpress.commaxapress.comnih.gov The final esterification step, catalyzed by the GDSL lipase-like protein (TcGLIP), which joins the acid and alcohol moieties, remains a significant challenge to replicate in a non-native host. portlandpress.comoup.com
Table 1: Key Genes and Transcription Factors in Pyrethrin I Biosynthesis and Their Role in Genetic Engineering This table summarizes key genetic targets for the biotechnological enhancement of Pyrethrin I production.
| Gene/Factor | Full Name | Function in Pathway | Biotechnological Application/Finding | Citations |
|---|---|---|---|---|
| Enzyme Genes | ||||
| TcCHS / TcCDS | Chrysanthemol Synthase / Chrysanthemyl Diphosphate Synthase | Catalyzes the first committed step; condensation of two DMAPP molecules to form chrysanthemyl diphosphate. | Overexpression in pyrethrum significantly increased total pyrethrin content. | nih.govresearchgate.net |
| TcADH2 | Alcohol Dehydrogenase 2 | Oxidizes chrysanthemol to chrysanthemal. | A key enzyme in the acid moiety biosynthesis pathway. | portlandpress.com |
| TcALDH1 | Aldehyde Dehydrogenase 1 | Oxidizes chrysanthemal to chrysanthemic acid. | Co-expression with TcCDS and TcADH2 in tomato produced chrysanthemic acid. | portlandpress.com |
| TcGLIP | GDSL-like Lipase | Catalyzes the final esterification step, combining the acid and alcohol moieties to form the pyrethrin ester. | A crucial target for reconstructing the full pathway in heterologous hosts. | portlandpress.commaxapress.comoup.com |
| TcJMH | Jasmone Hydroxylase | Converts jasmone to jasmolone, a precursor for the alcohol moiety of Pyrethrin I. | Identified as a key enzyme in the rethrolone synthesis pathway. | oup.commdpi.com |
| Transcription Factors | ||||
| TcMYC2 | MYC2-like transcription factor | A key regulator in the jasmonate signaling pathway; promotes expression of TcAOC, TcCHS, and TcGLIP. | Overexpression leads to upregulated biosynthetic gene expression and increased pyrethrin content. | maxapress.comnih.govmdpi.com |
| TcbZIP60 | bZIP transcription factor | Positively regulates genes in both the terpenoid and jasmonate-derived branches of the pathway. | Identified as a novel regulator activated by methyl jasmonate (MeJA). | portlandpress.comfrontiersin.org |
| TcWRKY75 | WRKY transcription factor | Upregulates the expression of key biosynthetic genes like TcCHS and TcAOC. | Transient overexpression in pyrethrum increased pyrethrin content. | portlandpress.comresearchgate.net |
Influence of Environmental Factors and Elicitors on Biosynthesis
The production and accumulation of Pyrethrin I in Tanacetum cinerariifolium are significantly influenced by a range of environmental factors and external chemical signals known as elicitors. nih.gov These factors can cause marked variation in pyrethrin content among plants growing in different locations and conditions, affecting both yield and quality. researchgate.netfrontiersin.org
Environmental Factors:
Temperature: Pyrethrum cultivation is best suited to cool climates. The optimal temperature range for growth and pyrethrin accumulation is between 20-25°C, particularly with a diurnal pattern of warm days and cool nights. maxapress.com High temperatures, especially those exceeding 30°C, have a negative impact on pyrethrin content. maxapress.com Conversely, studies of natural populations have shown that lower temperatures may correlate with a higher proportion of pyrethrin II compared to Pyrethrin I. researchgate.net
Elevation: Commercial pyrethrum cultivation often occurs in mountainous equatorial regions, as pyrethrin concentration has been shown to increase with altitude, typically between 1,600 and 3,000 meters above sea level. wikipedia.orgresearchgate.net
Water Availability: Water stress affects pyrethrin biosynthesis. Moderate drought conditions can accelerate flowering but may also limit the accumulation period, potentially reducing the final pyrethrin content in mature flowers. maxapress.com The alternation between dry and rainy seasons, a common stressor in Mediterranean climates, has been hypothesized to promote the synthesis of pyrethrin II. frontiersin.org
Geographic and Climatic Conditions: Studies on wild pyrethrum populations have revealed significant variability in pyrethrin content and composition based on the native environment. nih.govresearchgate.net Harsher climatic conditions, such as lower temperatures and higher precipitation, have been linked to an altered chemical profile, often with a lower Pyrethrin I to Pyrethrin II ratio. researchgate.net
Elicitors: Elicitors are compounds that trigger defense responses in plants, often leading to the enhanced synthesis of secondary metabolites like pyrethrins.
Jasmonates: Jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are potent elicitors of pyrethrin biosynthesis. frontiersin.orgresearchgate.net JAs are central to the plant's defense signaling and also serve as precursors for the alcohol moiety (rethrolone) of pyrethrins. maxapress.commaxapress.com Application of MeJA to pyrethrum leaves has been shown to rapidly upregulate the expression of most pyrethrin biosynthesis genes, leading to a subsequent increase in pyrethrin content. nih.govresearchgate.net Continuous MeJA treatment can also increase the density of glandular trichomes, the primary sites of pyrethrin synthesis. nih.govresearchgate.net However, the response can be complex, as high concentrations or prolonged exposure to MeJA can downregulate late-stage synthesis genes, suggesting a feedback regulatory mechanism. maxapress.commdpi.com
Other Phytohormones: Besides jasmonates, other plant hormones can influence pyrethrin levels. Treatment with salicylic acid has been shown to increase the expression of synthesis genes and the accumulation of Pyrethrin I. maxapress.com Gibberellins (GA3), indole-3-acetic acid (IAA), and abscisic acid (ABA) have also been reported to enhance pyrethrin accumulation. maxapress.com
Biotic and Abiotic Elicitors: Physical damage, such as mechanical wounding or insect feeding, can induce a rapid increase in pyrethrin content in leaves as a direct defense response. maxapress.commaxapress.com In laboratory settings, elicitation of hairy root cultures with culture filtrates from microorganisms, such as the fungus Fusarium oxysporum or the bacterium Bacillus subtilis, has successfully enhanced pyrethrin production. researchgate.net
Table 2: Effect of Environmental Factors and Elicitors on Pyrethrin I Biosynthesis This table outlines the observed impact of various external stimuli on the production of pyrethrins.
| Factor/Elicitor | Type | Observed Effect on Pyrethrin Biosynthesis | Citations |
|---|---|---|---|
| Environmental Factors | |||
| Temperature | Abiotic | Optimal accumulation at 20-25°C. High temperatures (>30°C) reduce content. | maxapress.com |
| Elevation | Abiotic | Pyrethrin concentration generally increases with altitude (up to ~3000m). | wikipedia.orgresearchgate.net |
| Drought | Abiotic | Moderate drought can hasten flowering but may reduce overall accumulation. | maxapress.com |
| Precipitation | Abiotic | High precipitation and lower temperatures are associated with a higher pyrethrin II content relative to Pyrethrin I. | researchgate.netfrontiersin.org |
| Elicitors | |||
| Methyl Jasmonate (MeJA) | Phytohormone | Potent inducer; upregulates expression of biosynthesis genes and increases trichome density, leading to higher pyrethrin content. | maxapress.comfrontiersin.orgnih.govresearchgate.net |
| Salicylic Acid | Phytohormone | Elevates the expression of synthesis genes and the accumulation of Pyrethrin I. | maxapress.com |
| Mechanical Wounding | Abiotic | Induces a rapid increase in pyrethrin levels in leaves as a defense response. | maxapress.commaxapress.com |
| Microbial Filtrates | Biotic | Culture filtrates from F. oxysporum and B. subtilis enhanced pyrethrin content in hairy root cultures. | researchgate.net |
Synthetic Chemistry of Pyrethrin I
Total Synthesis Methodologies for Pyrethrin I
The total synthesis of Pyrethrin I hinges on the successful esterification of two chiral fragments: (+)-trans-chrysanthemic acid and (S)-(Z)-pyrethrolone. wikipedia.orgevitachem.com Various synthetic strategies have been developed to access these precursors and assemble the final molecule. Early approaches focused on mimicking the natural structure to produce biologically active analogs. gla.ac.uk More recent methodologies have aimed for higher efficiency and stereocontrol, often employing modern catalytic methods. acs.org
A common strategy involves the independent synthesis of the acid and alcohol moieties, followed by a final esterification step. arkat-usa.org This convergent approach allows for the optimization of each synthetic route separately before combining the advanced intermediates. The development of practical and scalable syntheses for both (+)-trans-chrysanthemic acid and (S)-(Z)-pyrethrolone has been a primary focus of research in this area. wikipedia.org
Synthesis of the Acid Moiety: (+)-trans-Chrysanthemic Acid
The synthesis of (+)-trans-chrysanthemic acid often starts from readily available natural products or simple achiral precursors. One notable method utilizes (+)-3-carene, a component of turpentine, as a chiral starting material. tandfonline.com This approach leverages the existing stereochemistry of the natural product to establish the desired stereocenters in the target molecule. The synthesis involves oxidative cleavage of the double bond in 3-carene (B45970) to form a keto acid, which is then elaborated through a series of transformations, including a Baeyer-Villiger reaction, to yield the final (+)-trans-chrysanthemic acid. tandfonline.com
Alternative routes to (±)-trans-chrysanthemic acid have also been developed, which involve the stereoselective reduction of an allenic cyclopropane (B1198618) intermediate. rsc.org Resolution of the racemic mixture can then be achieved using chiral resolving agents, such as α-(1-naphthyl)-ethylamine, to isolate the desired (+)-trans enantiomer. google.com The biosynthesis of trans-chrysanthemic acid in plants proceeds from dimethylallyl diphosphate (B83284) (DMAPP) through several enzymatic steps, including the formation of trans-chrysanthemyl diphosphate and subsequent oxidations. researchgate.net
Table 1: Key Synthetic Approaches to (+)-trans-Chrysanthemic Acid
| Starting Material | Key Transformation(s) | Reference(s) |
| (+)-3-Carene | Oxidative cleavage, Baeyer-Villiger reaction | tandfonline.com |
| Allenic cyclopropane | Stereoselective reduction | rsc.org |
| Dimethylallyl diphosphate (DMAPP) | Enzymatic synthesis | researchgate.net |
Synthesis of the Alcohol Moiety: (S)-(Z)-Pyrethrolone
The synthesis of (S)-(Z)-pyrethrolone presents its own set of challenges, primarily due to the presence of a stereocenter and a Z-configured double bond in the side chain. A practical synthesis was reported starting from (S)-4-hydroxy-3-methyl-2-(2-propynyl)-2-cyclopenten-1-one, which is commercially available. wikipedia.orgacs.org This synthesis involves a Sonogashira cross-coupling reaction with vinyl bromide to extend the side chain, followed by a stereoselective reduction of the resulting alkyne to the Z-alkene using an activated zinc compound. wikipedia.orgacs.org
Another approach reported by Matsuo and coworkers involves a five-step sequence starting from dimethyl 3-oxoglutarate. flinders.edu.auarkat-usa.org This method includes an alkylation, a decarboxylative aldol (B89426) addition to form a linear diketone, and an intramolecular aldol condensation to construct the cyclopentenone ring. flinders.edu.au Chiral resolution can be performed to obtain the desired (S)-enantiomer. flinders.edu.au
Table 2: Synthetic Strategies for (S)-(Z)-Pyrethrolone
| Starting Material | Key Transformation(s) | Reference(s) |
| (S)-4-hydroxy-3-methyl-2-(2-propynyl)-2-cyclopenten-1-one | Sonogashira coupling, stereoselective reduction | wikipedia.orgacs.org |
| Dimethyl 3-oxoglutarate | Alkylation, decarboxylative aldol addition, intramolecular aldol condensation | flinders.edu.auarkat-usa.org |
Esterification Reactions for Pyrethrin I Formation
The final step in the total synthesis of Pyrethrin I is the esterification of the acid and alcohol moieties. arkat-usa.org This reaction connects (+)-trans-chrysanthemic acid with (S)-(Z)-pyrethrolone to form the target ester. wikipedia.orgevitachem.com Various esterification methods can be employed, often utilizing activating agents to facilitate the reaction. One accessible reagent combination for this transformation is tosyl chloride (TsCl) and N-methylimidazole. researchgate.netacs.org
In the biosynthesis of pyrethrins (B594832), this ester bond formation is catalyzed by a GDSL lipase-like protein. researchgate.netportlandpress.comnih.gov This enzyme utilizes (1R,3R)-chrysanthemoyl CoA as the acyl donor and catalyzes the transfer of the chrysanthemoyl group to the hydroxyl group of (S)-pyrethrolone. researchgate.netportlandpress.com Synthetic approaches often mimic this by using an activated form of the carboxylic acid, such as an acid chloride or anhydride, to react with the alcohol. arkat-usa.org
Stereoselective Synthesis and Chiral Discrimination in Pyrethrin I Analogs
The biological activity of pyrethroids is highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of pyrethrin analogs is crucial for developing potent and selective insecticides. nih.gov The synthesis of all four possible stereoisomers of cinerin I, a close analog of Pyrethrin I, revealed significant differences in their insecticidal activity, highlighting the importance of chiral discrimination by the target insect's receptors. acs.orgacs.org
Synthetic efforts have focused on developing methods that allow for the precise control of stereochemistry at all chiral centers. This includes the use of chiral starting materials, asymmetric catalysts, and stereoselective reactions. capes.gov.br For example, the synthesis of pyrethroid analogs has been achieved through olefin metathesis followed by esterification, allowing for the creation of a diverse range of structures. google.com The development of these synthetic methods has not only provided access to natural pyrethrins and their analogs but has also contributed to a deeper understanding of the structure-activity relationships that govern their insecticidal properties. researchgate.netchemistryviews.org
Mechanisms of Action and Neurotoxicity of Pyrethrin I
Molecular Target Sites of Pyrethrin I
The primary molecular target of Pyrethrin I is the voltage-gated sodium channel (VGSC) in nerve cells. patsnap.comncats.io However, its neurotoxic effects are also attributed to its interactions with other ion channels and cellular pumps. patsnap.comresearchgate.net
Pyrethrin I binds to voltage-gated sodium channels, which are crucial for the propagation of nerve impulses. patsnap.comncats.io This binding modifies the channel's function by slowing both its activation and inactivation, leading to a prolonged opening of the channel. patsnap.comljmu.ac.uk As a result, there is an extended influx of sodium ions into the nerve cell, causing a persistent depolarization of the nerve membrane. patsnap.comnih.gov This prevents the nerve from repolarizing, leading to a state of hyperexcitability characterized by continuous and uncontrolled firing of electrical signals. patsnap.comnih.gov The insect's nervous system is overwhelmed by this hyperactivity, resulting in tremors, convulsions, and eventual paralysis. patsnap.com The affinity of pyrethroids for the open state of the sodium channel is a key aspect of their mechanism. portlandpress.com
It is important to note that while both insects and mammals possess voltage-gated sodium channels, the channels in insects are significantly more sensitive to pyrethrins (B594832). tuni.fimsdvetmanual.com This differential sensitivity, along with faster metabolic clearance in mammals, contributes to the selective toxicity of these compounds. msdvetmanual.com
Table 1: Effects of Pyrethrin I on Voltage-Gated Sodium Channels
| Effect | Description | Consequence |
|---|---|---|
| Prolonged Channel Opening | Pyrethrin I slows the closing (inactivation) of the sodium channel. patsnap.com | Continuous influx of sodium ions. patsnap.com |
| Membrane Depolarization | The persistent influx of positive sodium ions leads to a sustained depolarization of the nerve cell membrane. patsnap.com | The neuron is unable to repolarize and return to its resting state. patsnap.com |
| Hyperexcitation | The inability to repolarize results in uncontrolled, repetitive firing of nerve impulses. patsnap.comnih.gov | Leads to tremors, convulsions, and paralysis in the insect. patsnap.com |
Calcium Channels: Pyrethrin I and other pyrethroids have been shown to have agonist effects on certain subtypes of voltage-gated calcium channels. rsc.orgresearchgate.net Some pyrethroids can cause an increase in intracellular calcium concentrations in neurons. researchgate.net This disruption of calcium homeostasis can further contribute to the dysregulation of nerve function. patsnap.com
Chloride Channels: There is evidence that some pyrethroids, particularly Type II pyrethroids, can act as antagonists on voltage-gated and GABA-gated chloride channels. rsc.org However, the role of chloride channel interactions in the toxicity of Type I pyrethroids like Pyrethrin I is less clear. researchgate.net
Pyrethrins can also inhibit the function of certain ATP-utilizing enzymes (ATPases) and ion pumps, which are vital for cellular energy production and maintaining ionic gradients across cell membranes. tuni.fiannualreviews.org Inhibition of these pumps, such as Na+,K+-ATPase and Ca2+-ATPase, can disrupt the cell's ability to maintain the proper ion balance necessary for normal nerve function and cellular health. annualreviews.orgnih.gov The inhibition of ATPases can further weaken the insect and contribute to its demise. patsnap.com Studies have shown that pyrethrins can inhibit Ca2+-ATPase activity in rat brain synaptosomes. annualreviews.orgnih.gov
Cellular and Physiological Consequences of Pyrethrin I Exposure
The molecular interactions of Pyrethrin I trigger a cascade of detrimental cellular and physiological events, culminating in neurotoxicity.
The primary consequence of Pyrethrin I's effect on voltage-gated sodium channels is neural hyperexcitation. patsnap.comnih.gov The prolonged influx of sodium ions prevents the nerve membrane from repolarizing after an action potential. patsnap.comwho.int This sustained depolarization leads to a state of continuous, uncontrolled nerve firing. patsnap.com This hyperexcitability manifests as tremors and convulsions in the affected organism. patsnap.com Ultimately, the inability of the nerve to reset leads to paralysis and nerve block. nih.govwho.int
Exposure to pyrethroids can lead to a state of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses. researchgate.netnih.gov This oxidative stress can damage cellular components like lipids, proteins, and nucleic acids. researchgate.net
Furthermore, pyrethroid exposure has been linked to neuroinflammatory responses, involving the activation of glial cells and the release of pro-inflammatory cytokines. researchgate.netcore.ac.uk Chronic inflammation can exacerbate oxidative damage and impair neuronal function. researchgate.net
Mitochondria are also a target of pyrethroid toxicity. nih.govopenresearchlibrary.org These compounds can disrupt mitochondrial function, leading to impaired energy production and an increased susceptibility to cell death. researchgate.netresearchgate.net Mitochondrial dysfunction can worsen oxidative stress and trigger apoptotic pathways, contributing to neuronal cell death. researchgate.netsemanticscholar.org
Table 2: Cellular Consequences of Pyrethrin I Exposure
| Consequence | Mechanism | Impact |
|---|---|---|
| Neural Hyperexcitation | Prolonged opening of voltage-gated sodium channels. patsnap.com | Uncontrolled nerve firing, tremors, convulsions. patsnap.com |
| Inhibition of Repolarization | Sustained membrane depolarization. patsnap.com | Inability of the neuron to reset, leading to paralysis. nih.govwho.int |
| Oxidative Stress | Imbalance between ROS production and antioxidant defenses. researchgate.net | Damage to cellular components. researchgate.net |
| Inflammation | Activation of glial cells and release of pro-inflammatory cytokines. researchgate.net | Exacerbation of oxidative damage and neuronal dysfunction. researchgate.net |
| Mitochondrial Dysfunction | Disruption of energy production and increased apoptosis. researchgate.netresearchgate.net | Worsened oxidative stress and neuronal cell death. researchgate.net |
Neuronal Cell Loss and Neurodegenerative Effects
Exposure to pyrethroids, the class of insecticides to which Pyrethrin I belongs, has been linked to neurotoxic mechanisms that can culminate in neuronal cell loss and neurodegenerative effects. core.ac.uknih.govnih.gov Research indicates that these compounds can trigger oxidative stress, neuroinflammation, mitochondrial dysfunction, and apoptosis (programmed cell death), which are key contributors to neuronal damage. core.ac.uknih.govnih.gov
Studies on various pyrethroids have demonstrated their potential to induce neuronal damage. For instance, exposure can lead to the degeneration of nervous tissue and a decrease in the number of neurons. mdpi.com In animal models, some pyrethroids have been shown to cause the loss of specific types of neurons, such as dopaminergic neurons in the substantia nigra, a region of the brain implicated in Parkinson's disease. core.ac.uk This neuronal loss is often preceded by oxidative damage and apoptotic cell death. core.ac.uk The mechanism for this apoptosis may involve the activation of caspases, which are key enzymes in the apoptotic pathway. mdpi.comucm.es
Furthermore, pyrethroid exposure has been associated with the endoplasmic reticulum (ER) stress pathway. nih.govmdpi.com Prolonged ER stress can lead to the accumulation of misfolded proteins, inflammation, and ultimately, neuronal cell death, providing a potential mechanism by which high-level exposure could contribute to neurodegeneration. nih.govmdpi.com While much of the research has been conducted on synthetic pyrethroids, the fundamental mechanisms of neurotoxicity are relevant to natural pyrethrins like Pyrethrin I, which also target the nervous system. ncats.iosci-hub.se Chronic exposure to pyrethroids may lead to lasting changes in brain structure and function. researchgate.netresearchgate.net
Mechanisms of Selective Toxicity of Pyrethrin I
Differential Sensitivity of Neural Sodium Channels across Species
The primary target of Pyrethrin I is the voltage-gated sodium channel, which is crucial for the propagation of nerve impulses. ncats.iosci-hub.se Pyrethrins act by modifying the gating kinetics of these channels, causing them to remain open for an extended period. bpac.org.nznih.gov This leads to prolonged sodium influx, nerve membrane depolarization, and repetitive firing, ultimately resulting in hyperexcitation of the nervous system and, in insects, paralysis and death. nih.govncats.iomsdvetmanual.com
A key reason for the selective toxicity of Pyrethrin I is that insect sodium channels are significantly more sensitive to pyrethroids than their mammalian counterparts. msdvetmanual.compnas.orgnih.govnih.gov Studies comparing insect and mammalian sodium channels have shown that insect channels can be over 1,000 times more sensitive to the effects of pyrethroids. nih.govresearchgate.netrothamsted.ac.uk
This differential sensitivity is rooted in structural differences in the sodium channel proteins between insects and mammals. pnas.org Specific amino acid residues in the channel protein have been identified that confer this higher sensitivity in insects. pnas.orgnih.govresearchgate.net For example, research has identified a second putative pyrethroid-receptor site that is present in insect sodium channels but absent in mammalian ones. pnas.org The presence of this second site is thought to be necessary to efficiently lock the channel in an open state, leading to the potent insecticidal effect. pnas.org Furthermore, specific amino acid substitutions can dramatically alter sensitivity. When certain amino acid residues from insect sodium channels are introduced into mammalian channels, the sensitivity of the mammalian channels to pyrethroids is significantly increased. pnas.orgnih.govresearchgate.net Conversely, mutations in the insect sodium channel gene can lead to resistance by reducing the channel's sensitivity to pyrethroids. nih.govnih.gov
Influence of Metabolic Rates and Body Temperature on Species-Specific Toxicity
Beyond target site sensitivity, differences in metabolism and body temperature play a crucial role in the selective toxicity of Pyrethrin I. msdvetmanual.comtuni.fi
Metabolic Rates: Mammals possess a more efficient metabolic system for detoxifying and eliminating pyrethrins compared to insects. msdvetmanual.combpac.org.nzresearchgate.net The primary metabolic pathways in mammals involve rapid hydrolysis by carboxylesterases and oxidation by cytochrome P450 enzymes. researchgate.netrsc.org These processes convert the toxic parent compound into less toxic metabolites that are then excreted. researchgate.netrsc.org Insects also metabolize pyrethrins, but generally at a slower rate, allowing more of the active compound to reach its target site in the nervous system. tuni.fiannualreviews.org The smaller body size of insects also means there is less time for detoxification to occur before the compound takes effect. tuni.fi
Body Temperature: The toxicity of pyrethrins is often temperature-dependent, typically exhibiting a negative temperature coefficient. This means their toxicity to insects is greater at lower temperatures. researchgate.netcabidigitallibrary.orgbiodiversitylibrary.orgnih.gov The reason for this is multifactorial. At lower temperatures, the modified sodium channels may stay open for even longer periods, enhancing the toxic effect. nih.gov Additionally, the enzymatic detoxification processes in insects are slower at lower temperatures, leading to a higher concentration of the toxicant at the nerve. researchgate.netcabidigitallibrary.org
In contrast, mammals are homeothermic, maintaining a constant and higher body temperature (around 37°C). msdvetmanual.com This higher temperature facilitates more rapid metabolic breakdown of pyrethrins. msdvetmanual.commdpi.com The combination of a higher body temperature and more efficient metabolic enzymes contributes significantly to the lower toxicity of Pyrethrin I in mammals compared to poikilothermic insects, whose body temperature fluctuates with the environment. msdvetmanual.com
Data Tables
Table 1: Factors Contributing to the Selective Toxicity of Pyrethrin I
| Factor | Insects | Mammals | Significance for Selectivity |
| Sodium Channel Sensitivity | High; >1000-fold more sensitive. tuni.finih.govnih.gov | Low. msdvetmanual.comnih.gov | Primary basis for selective neurotoxicity. |
| Metabolic Detoxification | Slower rate of enzymatic breakdown. tuni.fiannualreviews.org | Rapid metabolism via hydrolysis and oxidation. msdvetmanual.combpac.org.nzresearchgate.net | Reduces the concentration and duration of the toxicant in mammals. |
| Body Temperature | Poikilothermic (variable); toxicity increases at lower temperatures. researchgate.netcabidigitallibrary.orgbiodiversitylibrary.org | Homeothermic (stable, higher); facilitates faster metabolism. msdvetmanual.com | Enhances pyrethrin efficacy in insects under certain conditions and aids detoxification in mammals. |
| Putative Receptor Sites | Possess two receptor sites on the sodium channel. pnas.org | Possess only one of the two receptor sites. pnas.org | The second site enhances the locking of the channel in the open state, increasing insecticidal potency. pnas.org |
Metabolic Detoxification and Biotransformation of Pyrethrin I
Enzymatic Systems Involved in Pyrethrin I Metabolism
The detoxification of Pyrethrin I is mediated by several key enzymatic systems. These include Cytochrome P450 monooxygenases (CYPs), carboxylesterases (COEs), and Glutathione-S-Transferases (GSTs). researchgate.net Each of these enzyme families plays a distinct role in the breakdown of the Pyrethrin I molecule.
Cytochrome P450 monooxygenases are a critical family of enzymes involved in the phase I metabolism of a wide range of xenobiotics, including Pyrethrin I. nih.govresearchgate.net These enzymes catalyze oxidative reactions, introducing or exposing functional groups on the Pyrethrin I molecule. nih.gov This process increases the molecule's polarity, preparing it for further metabolism or excretion.
In the case of Pyrethrin I, CYPs are responsible for oxidative attacks at several positions on the molecule. nih.goviarc.fr Research indicates that P450s play a significant role in metabolizing pyrethroids in various insect species, often contributing to insecticide resistance through enhanced detoxification. nih.govresearchgate.net Specifically, CYPs can hydroxylate the aromatic rings and methyl groups of the pyrethroid structure. researchgate.net For Pyrethrin I, a key site of oxidation is the terminal double bond of the isobutenyl group in the chrysanthemic acid moiety. montana.edu Inhibition of P450 enzymes with synergists like piperonyl butoxide (PBO) has been shown to increase the toxicity of pyrethroids, confirming the vital role of these enzymes in detoxification. nih.gov
Carboxylesterases (COEs) are another major group of phase I detoxification enzymes that play a crucial role in the metabolism of Pyrethrin I. researchgate.netnih.gov These enzymes catalyze the hydrolysis of the central ester bond that links the chrysanthemic acid and pyrethrolone (B1236646) moieties of the molecule. nih.govresearchgate.nethep.com.cn This ester cleavage is a primary and often rate-limiting step in the detoxification of many pyrethroids. hep.com.cn
The hydrolysis of Pyrethrin I by COEs results in the formation of chrysanthemic acid and pyrethrolone. hep.com.cnoup.com These hydrolysis products are generally less toxic than the parent compound and are more readily excreted. hep.com.cn The efficiency of COE-mediated hydrolysis can vary between different isomers of pyrethroids, with trans-isomers often being degraded more rapidly than cis-isomers. hep.com.cn The activity of carboxylesterases is a significant factor in determining the susceptibility or resistance of insects to pyrethroid insecticides. frontiersin.orgresearchgate.net
Glutathione-S-Transferases (GSTs) are phase II detoxification enzymes that are also involved in the metabolic defense against pyrethroids like Pyrethrin I. researchgate.netresearchgate.net While their primary role is to catalyze the conjugation of glutathione (B108866) to electrophilic compounds, their involvement in pyrethroid resistance can be multifaceted. researchgate.net
GSTs can contribute to detoxification in several ways. They may directly metabolize the pyrethroid or its metabolites, although direct conjugation of the intact Pyrethrin I molecule with glutathione is not considered a major pathway. researchgate.netnih.gov A more significant role for GSTs appears to be in protecting against oxidative stress induced by pyrethroids. scienceopen.com Pyrethroid exposure can lead to the production of reactive oxygen species and lipid peroxidation, and elevated GST activity can help mitigate this cellular damage. scienceopen.com Furthermore, some studies suggest that GSTs can act as binding proteins, sequestering the insecticide and preventing it from reaching its target site in the nervous system. researchgate.netnih.gov
Pathways of Pyrethrin I Biotransformation
The biotransformation of Pyrethrin I follows a structured sequence of reactions designed to detoxify and eliminate the compound from the body. These pathways primarily involve initial cleavage of the ester bond followed by various oxidation and conjugation reactions. nih.goviarc.fr
The initial and most significant step in the biotransformation of Pyrethrin I is the cleavage of its central ester bond. hep.com.cnoup.com This reaction is predominantly catalyzed by carboxylesterases. nih.govresearchgate.net
The hydrolysis of Pyrethrin I yields two primary metabolites:
Chrysanthemic acid : The acid moiety of the original molecule. hep.com.cnoup.com
Pyrethrolone : The alcohol moiety of the original molecule. researchgate.net
Following ester cleavage, these primary metabolites can undergo further biotransformation. hep.com.cn
Table 1: Primary Hydrolysis Products of Pyrethrin I
| Parent Compound | Enzyme | Primary Metabolite 1 | Primary Metabolite 2 |
|---|---|---|---|
| Pyrethrin I | Carboxylesterase (COE) | Chrysanthemic acid | Pyrethrolone |
Following the initial hydrolysis, the resulting products, as well as the intact Pyrethrin I molecule, can undergo phase I oxidation reactions catalyzed by cytochrome P450 monooxygenases. nih.govhep.com.cn For Pyrethrin I, oxidative attack can occur at several sites. iarc.fr A major metabolic route involves the oxidation of the isobutenyl group on the chrysanthemic acid moiety and the pentadienyl side chain of the pyrethrolone moiety. nih.goviarc.fr Oxidation of the acid moiety can lead to the formation of a carboxyl group. nih.gov The pentadienyl side chain can be attacked, potentially forming an epoxide that is then hydrolyzed to a diol. iarc.fr
The principal metabolite of Pyrethrin I has been identified as having a carboxyl group on the isobutenyl part of the acid moiety and a cis-4',5'-dihydroxypent-2'-en-1'-yl group in the alcohol moiety. nih.goviarc.fr
These oxidized metabolites, being more polar, then undergo phase II conjugation reactions. nih.govresearchgate.net During conjugation, endogenous molecules such as glucuronic acid or sulfate (B86663) are attached to the metabolites, which further increases their water solubility and facilitates their excretion in urine and feces. researchgate.netresearchgate.net
Table 2: Key Biotransformation Reactions of Pyrethrin I
| Reaction Type | Enzyme Family | Key Processes | Resulting Products |
|---|---|---|---|
| Hydrolysis | Carboxylesterases (COEs) | Cleavage of the central ester bond. | Chrysanthemic acid, Pyrethrolone |
| Oxidation | Cytochrome P450s (CYPs) | Hydroxylation of the isobutenyl group and pentadienyl side chain. | Hydroxylated and carboxylated metabolites |
| Conjugation | Transferases (e.g., UGTs) | Attachment of endogenous molecules (e.g., glucuronic acid). | Water-soluble conjugates for excretion |
Impact of Synergists on Pyrethrin I Detoxification
Synergists are crucial components in many pyrethrin-based insecticide formulations, designed to enhance the potency of the active ingredient. wikipedia.org They achieve this by inhibiting the natural defense mechanisms that insects use to detoxify and recover from insecticide exposure. orst.educdc.gov While often having little to no insecticidal properties on their own, synergists prevent the metabolic breakdown of Pyrethrin I, thereby increasing its effectiveness. orst.edupatsnap.com
The primary mechanism of action for most synergists used with Pyrethrin I is the inhibition of a critical family of detoxifying enzymes known as cytochrome P450 monooxygenases (P450s). patsnap.comwisdomlib.org These microsomal enzymes are a major pathway for the oxidative metabolism of foreign compounds (xenobiotics), including insecticides. wisdomlib.orgresearchgate.net By blocking the activity of P450 enzymes, synergists prevent the detoxification of Pyrethrin I, which leads to its accumulation within the insect and ultimately enhances its lethal effect. wisdomlib.orgnih.gov
Piperonyl butoxide (PBO) is the most common and well-studied synergist used in combination with pyrethrins (B594832). actahort.orgtaylorandfrancis.com PBO, an organic compound with a methylenedioxyphenyl (MDP) group, acts as a potent inhibitor of the P450 system. wisdomlib.orgresearchgate.net It functions by binding to the active site of the P450 enzyme, acting as a competitive inhibitor that physically blocks the enzyme from metabolizing the Pyrethrin I molecule. patsnap.com This inhibition of the detoxification process can restore the effectiveness of pyrethrins against insect populations that have developed resistance through elevated P450 enzyme activity. taylorandfrancis.comlstmed.ac.uk
Research has shown that PBO and other synergists can inhibit both major metabolic enzyme systems—oxidases (like P450s) and esterases—that insects use to break down insecticides. researchgate.netactahort.org The inhibition of these oxidative pathways is directly correlated with the synergistic effect observed in insecticide formulations. researchgate.net
| Synergist Example | Target Enzyme System | Mechanism of Action |
| Piperonyl Butoxide (PBO) | Cytochrome P450 Monooxygenases (P450s) | Acts as a competitive inhibitor by binding to the enzyme's active site, preventing the oxidative breakdown of Pyrethrin I. patsnap.comwisdomlib.org |
| Other Methylenedioxyphenyl (MDP) Compounds | Cytochrome P450 Monooxygenases (P450s) | Inhibit P450 enzymes, disrupting the primary route of insecticide detoxification in insects. wisdomlib.org |
Comparative Metabolic Rates Across Organisms
The selective toxicity of Pyrethrin I, being highly effective against insects but having low toxicity to most mammals, is largely explained by the significant differences in metabolic rates between these groups of organisms. wikipedia.orgmerckvetmanual.com
Insects, the intended targets, generally metabolize Pyrethrin I more slowly than mammals. wikipedia.org The primary detoxification pathways in insects involve oxidative reactions catalyzed by cytochrome P450 enzymes and hydrolysis of the ester bond by esterase enzymes. slideshare.net However, the efficiency of these systems can be limited, particularly in susceptible insect populations. wikipedia.org Insecticide resistance is often linked to the upregulation of these very enzyme systems, allowing resistant insects to detoxify the compound more rapidly. veteriankey.com
In contrast, mammals possess highly efficient and rapid metabolic processes for detoxifying pyrethrins. wikipedia.orgresearchgate.net Metabolism in mammals proceeds quickly through two main routes: hydrolysis of the central ester bond by carboxylesterases and oxidation by hepatic (liver) cytochrome P450 enzymes. veteriankey.comresearchgate.net This rapid biotransformation converts the lipophilic Pyrethrin I into more water-soluble metabolites that are less toxic and can be readily eliminated from the body. wikipedia.orgresearchgate.net Studies comparing the hydrolysis of pyrethroids in hepatic microsomes from rats, mice, and humans have found that the metabolic rates are broadly similar across these mammalian species. nih.gov The poor ability of fish and aquatic invertebrates to metabolize pyrethrins is a key reason for their high susceptibility to its toxic effects. wikipedia.org
| Organism Group | Relative Metabolic Rate of Pyrethrin I | Primary Detoxification Pathways | Key Enzymes Involved |
| Insects | Slower | Oxidation, Ester Hydrolysis | Cytochrome P450 Monooxygenases, Esterases slideshare.net |
| Mammals | Faster | Ester Hydrolysis, Oxidation | Hepatic Carboxylesterases (CEs), Cytochrome P450 Monooxygenases (P450s) veteriankey.comresearchgate.net |
| Fish & Aquatic Invertebrates | Very Slow / Lacking | Primarily oxidation (limited hydrolysis) | Deficiency in hydrolytic enzymes wikipedia.orgresearchgate.net |
Insecticide Resistance to Pyrethrin I
Mechanisms of Resistance to Pyrethrin I and Pyrethroids
Insects have evolved sophisticated mechanisms to counteract the toxic effects of Pyrethrin I and synthetic pyrethroids. These adaptations are crucial for their survival in environments with high insecticide pressure.
Target-Site Resistance
Target-site resistance involves genetic modifications in the protein that the insecticide is designed to attack. irac-online.orgahdb.org.uk For Pyrethrin I and pyrethroids, the primary target is the voltage-gated sodium channel (VGSC) in the insect's nervous system. who.intmdpi.comoup.com These channels are essential for the propagation of nerve impulses. ahdb.org.uk Pyrethroids bind to the VGSC, forcing it to remain open, which leads to hyperexcitation of the nervous system, paralysis (known as "knockdown"), and eventual death of the insect. ahdb.org.uk
The most well-documented form of target-site resistance to pyrethroids is knockdown resistance (kdr). ahdb.org.ukwho.intmdpi.com Kdr is caused by specific point mutations in the gene encoding the VGSC protein. mdpi.combiorxiv.org These mutations alter the channel's structure, reducing its sensitivity to the insecticide. mbimph.compjoes.com This means that the insecticide can no longer bind effectively to its target site, rendering it less effective. mbimph.com
Several kdr mutations have been identified in various insect species. who.int For instance, the classic L1014F mutation, a substitution of leucine (B10760876) with phenylalanine at position 1014, is widespread in many pest populations. nih.govmdpi.com Another common mutation is the L1014S, where leucine is replaced by serine. nih.govmdpi.com The presence of these mutations can confer moderate to high levels of resistance to a range of pyrethroids. ahdb.org.uk Some insects may even possess multiple mutations, a condition sometimes referred to as "super-kdr," which confers even higher levels of resistance. ahdb.org.uk The co-occurrence of different kdr mutations, such as S989P, V1016G, and F1534C in Aedes aegypti, has been linked to high levels of pyrethroid resistance. nih.govd-nb.info
| Mechanism | Description | Key Genes/Mutations | References |
| Target-Site Resistance | Alteration of the insecticide's target protein, the voltage-gated sodium channel (VGSC), reducing insecticide binding. | Mutations in the para-orthologous sodium channel gene, such as L1014F, L1014S, S989P, V1016G, F1534C. | ahdb.org.ukwho.intmdpi.comnih.govd-nb.infoplos.org |
Metabolic Resistance
Metabolic resistance is another primary mechanism by which insects survive insecticide exposure. This form of resistance involves the enhanced ability of the insect to detoxify or break down the insecticide before it can reach its target site in the nervous system. irac-online.org This is often achieved through the increased production or efficiency of specific detoxification enzymes. irac-online.orgnih.gov Metabolic resistance is considered a major challenge as it can confer cross-resistance to a broad range of insecticides. irac-online.org
Three major families of enzymes are primarily implicated in the metabolic resistance to pyrethroids: cytochrome P450 monooxygenases (P450s), carboxylesterases (ESTs), and glutathione (B108866) S-transferases (GSTs). pnas.orgnih.govmdpi.comnih.gov
Cytochrome P450 Monooxygenases (P450s): These enzymes are a large and diverse group that play a critical role in the metabolism of a wide range of foreign compounds, including insecticides. frontiersin.orgresearchgate.net Overexpression of certain P450 genes, such as those in the CYP6 and CYP9 families, is frequently associated with pyrethroid resistance in many insect species. researchgate.netpnas.org These enzymes can detoxify pyrethroids through oxidative reactions. cambridge.org The addition of PBO (piperonyl butoxide), a P450 inhibitor, can often overcome this resistance, highlighting the central role of these enzymes. oup.commdpi.com
Carboxylesterases (ESTs): Esterases contribute to resistance by hydrolyzing the ester bond present in pyrethroid molecules, rendering them non-toxic. pjoes.commdpi.com Overproduction of specific esterases, either through gene amplification or upregulation, has been linked to resistance against pyrethroids and other insecticide classes in various pests. pjoes.comresearchgate.net
Glutathione S-Transferases (GSTs): GSTs are another family of detoxification enzymes that can contribute to pyrethroid resistance. mdpi.comnih.gov They detoxify insecticides by conjugating them with glutathione, which makes them more water-soluble and easier to excrete. github.io Increased GST activity has been observed in many pyrethroid-resistant insect populations. nih.govmdpi.com
| Enzyme Family | Function in Resistance | Examples of Associated Genes | References |
| Cytochrome P450s (P450s) | Oxidative degradation of pyrethroids. | CYP6M2, CYP6P3, CYP9K1 | pnas.orgresearchgate.netpnas.org |
| Carboxylesterases (ESTs) | Hydrolysis of the ester bond in pyrethroid molecules. | E4, FE4 | pjoes.commdpi.comresearchgate.net |
| Glutathione S-Transferases (GSTs) | Detoxification through conjugation with glutathione. | GSTE2 | mdpi.comnih.govgithub.io |
Reduced Cuticular Penetration
The insect cuticle serves as the first line of defense against insecticides. researchgate.net Reduced cuticular penetration, also known as penetration resistance, is a mechanism where changes in the cuticle slow down the absorption of the insecticide into the insect's body. irac-online.orglstmed.ac.uk This mechanism on its own may only provide a low level of resistance. However, by slowing the rate of insecticide entry, it allows more time for detoxification enzymes to metabolize the compound before it reaches the nervous system, thereby synergizing other resistance mechanisms. researchgate.netlstmed.ac.uk
Modifications leading to reduced penetration can include an increase in cuticle thickness or changes in its composition, such as an altered profile of cuticular hydrocarbons. frontiersin.orglstmed.ac.ukinfravec2.eu Studies have shown a correlation between a thicker cuticle and increased tolerance to pyrethroids in several insect species, including the bed bug, Cimex lectularius, and the malaria vector, Anopheles funestus. plos.orgnih.gov Overexpression of genes involved in cuticle deposition and hydrocarbon biosynthesis, such as CYP4G16, has been linked to this resistance mechanism. lstmed.ac.ukpnas.org
Genetic Basis of Pyrethrin I Resistance
The ability of an insect population to resist Pyrethrin I is rooted in its genetic makeup. The resistance mechanisms described above are all the result of genetic changes that are selected for under insecticide pressure. researchgate.net
The genetic basis of target-site resistance is relatively well understood, involving specific single nucleotide polymorphisms (SNPs) in the VGSC gene that lead to kdr mutations. researchgate.netnih.gov These mutations arise spontaneously and can spread rapidly through a population if they confer a survival advantage. nih.gov
The genetics of metabolic resistance are often more complex. Resistance can be caused by the upregulation of detoxification genes, which may result from mutations in regulatory regions (cis-acting elements) or in other genes that control the expression of detoxification enzymes (trans-acting factors). researchgate.netresearchgate.net Gene amplification, where the number of copies of a particular detoxification gene increases, is another common genetic mechanism leading to the overproduction of enzymes like esterases. researchgate.netgithub.io
Inheritance Patterns of Resistance (e.g., Autosomal, Dominance)
The development of resistance to Pyrethrin I in various insect populations is a significant concern in pest management. Understanding the genetic basis of this resistance is crucial for developing effective countermeasures. Studies on several insect species have elucidated the inheritance patterns of pyrethrin and pyrethroid resistance, revealing common and species-specific mechanisms.
In the German cockroach, Blattella germanica, resistance to pyrethrins (B594832) is inherited as a simple, autosomal, and incompletely dominant trait. oup.comoup.com This means the gene responsible for resistance is located on a non-sex chromosome and is passed down from parents to offspring in a predictable manner. The incomplete dominance signifies that heterozygous individuals, carrying one copy of the resistance allele and one copy of the susceptible allele, exhibit a level of resistance intermediate to that of homozygous resistant and homozygous susceptible individuals. oup.comoup.com Early research confirmed this inheritance pattern through conventional crossing experiments. oup.com
Similarly, studies on the inheritance of resistance to the pyrethroid deltamethrin (B41696) in Triatoma infestans, a vector for Chagas disease, have shown an autosomal and incompletely dominant pattern. nih.gov Reciprocal crosses between resistant and susceptible strains resulted in F1 generations with resistance levels that were intermediate, though closer to the resistant parent, confirming this mode of inheritance. nih.gov
In the fall armyworm, Spodoptera frugiperda, the inheritance of pyrethroid resistance can be more complex. For instance, resistance to esfenvalerate (B1671249) has been shown to be X-linked and incompletely dominant, while resistance to deltamethrin in the same species is autosomally inherited and also incompletely dominant. mdpi.comdntb.gov.ua This highlights that the inheritance pattern can vary depending on the specific pyrethroid compound and the insect species .
Research on the house fly, Musca domestica, has also contributed significantly to the understanding of pyrethrin resistance inheritance. Early studies identified that knockdown resistance (kdr) to DDT and pyrethrins is a recessive trait. annualreviews.org However, more recent and detailed genetic analyses have revealed a more complex picture involving multiple autosomal interactions. nih.govnih.gov In the ALHF strain of the house fly, which is highly resistant to pyrethroids, resistance factors have been linked to autosomes 1, 2, 3, and 5. nih.govnih.gov This polygenic nature of resistance, involving multiple genes, can lead to very high levels of resistance through synergistic interactions between different resistance mechanisms.
Table 1: Summary of Inheritance Patterns of Pyrethroid Resistance in Various Insect Species
| Insect Species | Pyrethroid Compound | Inheritance Pattern | Reference |
|---|---|---|---|
| German Cockroach (Blattella germanica) | Pyrethrins | Autosomal, incompletely dominant | oup.comoup.com |
| Chagas Disease Vector (Triatoma infestans) | Deltamethrin | Autosomal, incompletely dominant | nih.gov |
| Fall Armyworm (Spodoptera frugiperda) | Esfenvalerate | X-linked, incompletely dominant | mdpi.comdntb.gov.ua |
| Deltamethrin | Autosomal, incompletely dominant | mdpi.comdntb.gov.ua | |
| House Fly (Musca domestica) | Pyrethrins/DDT (kdr) | Recessive (early studies), Polygenic/Autosomal interactions (later studies) | annualreviews.orgnih.govnih.gov |
Identification of Resistance Genes and Alleles
The genetic basis of resistance to Pyrethrin I and other pyrethroids primarily involves two main mechanisms: target-site insensitivity and metabolic resistance.
Target-Site Insensitivity: The primary target of pyrethroid insecticides is the voltage-gated sodium channel (VGSC) in the insect's nervous system. fao.org Mutations in the gene encoding this channel can lead to a modified protein that is less sensitive to the insecticide, a phenomenon known as knockdown resistance (kdr). fao.orgmdpi.com These mutations are a major cause of pyrethroid resistance across a wide range of insect species. fao.org
Several specific point mutations within the para-type sodium channel gene have been identified and linked to pyrethroid resistance. researchgate.net In the tomato leaf miner, Tuta absoluta, three kdr/super-kdr type mutations (M918T, T929I, and L1014F) have been found at high frequencies in resistant populations. nih.gov Similarly, in the mosquito Aedes aegypti, various single nucleotide polymorphisms in the VGSC gene are associated with pyrethroid resistance. fao.org For instance, mutations at positions V410L, V1016I, and F1534C have been described in Ae. aegypti populations in the Americas. researchgate.net In goat biting lice, Bovicola caprae, substitutions such as T917I and L920F in domain II of the VGSC gene are linked to pyrethroid resistance. nih.goviranjournals.ir
Metabolic Resistance: This form of resistance involves the enhanced detoxification of the insecticide by various enzyme systems before it can reach its target site. researchgate.net The major enzyme families implicated in pyrethroid metabolism are:
Cytochrome P450 monooxygenases (P450s): Overexpression of P450 genes is a common mechanism of pyrethroid resistance. researchgate.net For example, in the house fly, the overexpression of the CYP6D1 gene is linked to pyrethroid resistance. researchgate.net Studies in Anopheles funestus have shown that increased activity of P450s contributes to pyrethroid resistance, with specific genes like CYP6P9a and CYP6P9b being over-expressed. researchgate.net
Glutathione S-transferases (GSTs): These enzymes are also involved in the detoxification of pyrethroids. researchgate.net
Carboxylesterases (COEs): Increased production of carboxylesterases can lead to resistance against pyrethroids, as seen in the green peach aphid, Myzus persicae. researchgate.net
Synergist bioassays are often used to identify the involvement of these enzyme systems. For example, in the fall armyworm, the use of synergists that inhibit P450s, esterases, and GSTs confirmed the crucial role of these enzymes in pyrethroid resistance. mdpi.comdntb.gov.ua
Table 2: Key Genes and Alleles Associated with Pyrethroid Resistance
| Resistance Mechanism | Gene/Enzyme Family | Specific Alleles/Mutations | Insect Species | Reference |
|---|---|---|---|---|
| Target-Site Insensitivity (kdr) | Voltage-Gated Sodium Channel (VGSC) | M918T, T929I, L1014F | Tuta absoluta | nih.gov |
| V410L, V1016I, F1534C | Aedes aegypti | researchgate.net | ||
| T917I, L920F | Bovicola caprae | nih.goviranjournals.ir | ||
| L1014F, L1014S | Anopheles gambiae | researchgate.net | ||
| Metabolic Resistance | Cytochrome P450s | CYP6D1, CYP6P9a, CYP6P9b | Musca domestica, Anopheles funestus | researchgate.net |
| Glutathione S-transferases | - | Anopheles funestus | researchgate.net | |
| Carboxylesterases | - | Myzus persicae | researchgate.net |
Molecular Markers for Resistance Monitoring
The identification of specific genes and mutations responsible for Pyrethrin I resistance allows for the development of molecular markers for monitoring resistance in pest populations. fao.orgmdpi.com These markers are invaluable tools for insecticide resistance management (IRM), enabling early detection and tracking of resistance alleles in the field. plos.org
The most commonly used molecular markers for pyrethroid resistance are based on the detection of kdr mutations in the voltage-gated sodium channel gene. mdpi.com Techniques such as Polymerase Chain Reaction (PCR) amplification of specific alleles (PASA) can be employed to identify the genotypes of individual insects, distinguishing between homozygous susceptible (sus/sus), heterozygous resistant (kdr/sus), and homozygous resistant (kdr/kdr) individuals. researchgate.netcabidigitallibrary.org This allows for the calculation of resistance allele frequencies within a population.
High-throughput DNA-based diagnostic assays have been developed for various pests. For example, in the tomato leaf miner, Tuta absoluta, such assays are used to assess the prevalence of the M918T, T929I, and L1014F mutations in field populations. nih.gov Similarly, for the mosquito Aedes aegypti, the collection of kdr mutations has facilitated the development of molecular tools for resistance monitoring. fao.org
While markers for target-site resistance are well-established, developing robust molecular markers for metabolic resistance has been more challenging. plos.org This is because metabolic resistance often involves the up-regulation of multiple genes, and the link between genotype and phenotype can be complex. mdpi.com However, advances in genomics and transcriptomics are providing new opportunities to identify mutations in regulatory regions or the coding sequences of detoxification enzymes that can serve as markers for metabolic resistance. plos.org
Dynamics of Resistance Evolution and Spread in Pest Populations
The evolution of Pyrethrin I resistance in a pest population is a dynamic process driven by the selective pressure exerted by the insecticide. plos.org Continuous and widespread use of pyrethroids leads to an increase in the frequency of pre-existing or newly arisen resistance alleles. plos.orgplos.org
Initially, resistance alleles may be present at very low frequencies in a population. mdpi.com However, when the insecticide is applied, susceptible individuals are killed, while resistant individuals survive and reproduce, passing on the resistance genes to their offspring. Over successive generations of exposure, the frequency of these resistance alleles increases, and resistance becomes widespread throughout the population. researchgate.net
The rate of resistance evolution is influenced by several factors, including:
The intensity of selection pressure: Frequent and widespread insecticide applications accelerate the selection process. plos.org
The genetics of resistance: The dominance of resistance alleles plays a crucial role. Dominant or incompletely dominant resistance alleles can spread more rapidly because heterozygous individuals also have a survival advantage. plos.org
Pest biology and ecology: Factors such as generation time, reproductive rate, and migration patterns influence how quickly resistance evolves and spreads geographically. mdpi.com
The spread of resistance to new areas often occurs through the movement of resistant individuals. mdpi.com This has been observed in various pest species, where resistance that initially appears in one region can rapidly spread to others.
In the absence of insecticide pressure, the frequency of resistance alleles may decline if there is a "fitness cost" associated with resistance. paho.org This means that in an insecticide-free environment, resistant individuals may be less fit (e.g., have lower reproductive rates) than their susceptible counterparts. However, the stability of pyrethrin resistance, even during extended periods without selection pressure, has been observed in some species like the German cockroach. oup.com
Strategies for Mitigating Pyrethrin I Resistance
To preserve the efficacy of Pyrethrin I and other valuable insecticides, it is essential to implement insecticide resistance management (IRM) strategies. dipterajournal.com These strategies aim to reduce the selection pressure for resistance and delay its evolution. Key strategies include:
Rotation of Insecticides: This involves alternating the use of insecticides with different modes of action (MoA). ufl.edu By rotating to an insecticide that a pest is not resistant to, the selection pressure for pyrethrin resistance is removed, and susceptible individuals can rebound in the population. ufl.eduwikifarmer.com The Insecticide Resistance Action Committee (IRAC) provides a classification of insecticides by their MoA to facilitate effective rotation programs. ufl.edu
Use of Insecticide Mixtures: Applying a mixture of two or more insecticides with different modes of action can be an effective strategy. dipterajournal.comufl.edu The rationale is that it is less likely for an individual insect to possess resistance mechanisms to multiple, unrelated insecticides simultaneously. dipterajournal.com However, it is crucial to ensure that there is no cross-resistance between the mixed products. ufl.edu
Mosaic Applications: This strategy involves the spatial alternation of different insecticides within a treated area. dipterajournal.comwikifarmer.com
Use of Synergists: Synergists are compounds that, while not toxic on their own, can enhance the effectiveness of an insecticide by inhibiting the metabolic enzymes that would otherwise break it down. ufl.edu Piperonyl butoxide (PBO) is a common synergist added to pyrethrin and pyrethroid formulations to overcome metabolic resistance. ufl.edu
Environmental Fate and Degradation of Pyrethrin I
Environmental Degradation Pathways of Pyrethrin I
The environmental breakdown of Pyrethrin I occurs through several key pathways, which transform the molecule into less complex substances. nih.govmetu.edu.tr These pathways include degradation by light, breakdown by microorganisms in soil and water, and chemical decomposition through hydrolysis.
Pyrethrin I is highly susceptible to degradation upon exposure to sunlight, a process known as photolysis. uonbi.ac.keresearchgate.net Ultraviolet (UV) radiation from the sun is a primary driver of this breakdown, causing rapid decomposition of the molecule. researchgate.netuonbi.ac.ke Studies have shown that natural pyrethrins (B594832) degrade quickly when exposed to light, with one experiment on a thin film demonstrating a half-life of approximately 10 minutes in sunlight. epa.gov
The photochemical degradation process involves a series of reactions, including isomerization, cleavage of the ester bond, and the formation of various degradation products. researchgate.netresearchgate.net When pyrethrum flower extracts are dried, the loss of pyrethrins is significantly higher in direct sunlight compared to drying in the dark. uonbi.ac.keuonbi.ac.ke For instance, one study found that drying in direct sunlight resulted in a 22.22% loss of Pyrethrin I, compared to drying in darkness. uonbi.ac.ke The degradation products can be numerous and complex, including isomers of the original compound and acids such as chrysanthemum monocarboxylic acid and chrysanthemum dicarboxylic acid. epa.gov This instability in the presence of UV light is a key reason for the low persistence of Pyrethrin I in outdoor environments. nih.gov
Microbial activity in soil and water contributes to the breakdown of pyrethroids, although this process can be influenced by the specific environmental conditions. nih.govfrontiersin.orgnih.gov The primary mechanism of microbial degradation for pyrethroids is the hydrolysis of the ester bond, a reaction catalyzed by carboxylesterase enzymes produced by various bacteria and fungi. researchgate.netnih.govfrontiersin.org This cleavage results in the formation of alcohol and acid metabolites. ethz.chnih.gov
Hydrolysis is a chemical process that contributes to the degradation of Pyrethrin I, particularly under specific environmental conditions. nih.govnih.gov This pathway involves the cleavage of the ester linkage in the molecule by a reaction with water. msstate.edu The rate of hydrolytic degradation is highly dependent on the pH of the surrounding medium. nih.gov
Generally, hydrolysis is a slow process in neutral or acidic conditions but becomes a more significant degradation pathway under alkaline (high pH) conditions. nih.gov For many pyrethroids, the ester bond is susceptible to breaking apart at a pH of 9, leading to the formation of the corresponding carboxylic acid and alcohol components. nih.govicup.org.uk This chemical breakdown pathway, along with photolysis and microbial action, contributes to the non-persistent nature of Pyrethrin I in the environment. nih.gov
Factors Influencing Pyrethrin I Degradation Rates
The speed at which Pyrethrin I degrades is not constant; it is governed by a variety of environmental factors. researchgate.netfrontiersin.org Key influences include climatic variables like temperature and sunlight, chemical properties of the environment such as pH, and the physical and biological characteristics of the soil. frontiersin.orgfrontiersin.org
Sunlight, temperature, and pH are critical factors that dictate the rate of Pyrethrin I degradation. researchgate.netnih.gov
Sunlight Exposure : As a highly photosensitive compound, Pyrethrin I degrades rapidly when exposed to sunlight. uonbi.ac.keresearchgate.net The UV component of solar radiation is the main cause of this photolytic breakdown. uonbi.ac.ke The difference in persistence is stark when comparing degradation in light versus dark conditions.
| Drying Condition | Total Pyrethrins (%) | Pyrethrins I Loss (%) | Pyrethrins II Loss (%) |
|---|---|---|---|
| Dried in Darkness | 1.38 | - | - |
| Dried in Direct Sunlight | 1.02 | 22.22 | 31.58 |
Data sourced from a study on drying pyrethrum flowers to a constant weight. uonbi.ac.ke
Temperature : Temperature is a critical factor influencing the degradation rate of natural pyrethrins, including Pyrethrin I. researchgate.netnih.gov Increased temperatures generally accelerate the degradation process. uonbi.ac.kenih.gov Studies on drying pyrethrum flowers have quantified the loss of Pyrethrin I as temperatures increase.
| Temperature Increase (°C) | Percentage Reduction of Pyrethrin I |
|---|---|
| 50 to 60 | 6.0% |
| 60 to 70 | 5.1% |
| 70 to 80 | 9.5% |
Data reflects the reduction of extractable Pyrethrin I when drying flowers to a constant weight. uonbi.ac.ke
pH : The pH of the soil or water significantly affects the stability of Pyrethrin I, primarily through its influence on hydrolysis. nih.govmdpi.commdpi.com While stable in neutral and acidic conditions, degradation via hydrolysis increases under alkaline conditions (high pH). nih.govicup.org.uk For the related synthetic pyrethroid permethrin, degradation was found to be more rapid in soils with a neutral or alkaline pH compared to acidic soil. icup.org.uk
The composition and properties of soil play a substantial role in the environmental fate of Pyrethrin I. frontiersin.orgnih.gov
Soil Type : The texture of the soil, meaning the relative proportions of sand, silt, and clay, influences pyrethroid degradation. frontiersin.org Compounds may bind more strongly to soils with higher clay content, which can affect their availability for microbial breakdown. nih.govnih.gov
Moisture : Soil moisture content is another key variable. frontiersin.org Increasing soil moisture can lead to a faster degradation rate for pyrethroids. For example, one study on cypermethrin showed its half-life decreased from 6.6 to 2.5 weeks when soil moisture increased from 40% to 60%. nih.govfrontiersin.org Moisture can enhance microbial activity and can also be a factor in hydrolytic degradation. mdpi.com
Organic Matter : The amount of organic matter in the soil significantly impacts the persistence of pyrethroids. nih.govfrontiersin.org Due to their lipophilic (fat-loving) nature, pyrethroids have a strong tendency to bind to organic matter. nih.gov This binding can reduce their bioavailability to microorganisms, potentially slowing the rate of degradation and increasing their persistence in the soil environment. nih.govnih.gov
Environmental Mobility and Distribution of Pyrethrin I
The environmental mobility and distribution of Pyrethrin I, like other pyrethroids, are largely governed by its strong affinity for soil and sediment particles. This characteristic significantly limits its movement in the dissolved phase but makes it susceptible to transport via soil erosion and runoff.
Adsorption to Soil and Sediment
Pyrethrin I exhibits a strong tendency to adsorb to soil and sediment, a key factor that dictates its environmental persistence and mobility. The soil adsorption coefficient (Koc), which measures the tendency of a chemical to bind to soil organic carbon, is a critical indicator of this behavior. A large Koc value signifies strong adsorption to soil, minimizing the potential for the pesticide to move in its dissolved form and instead associating it with soil or sediment particles ucanr.edu.
For the broader category of pyrethrum, which includes Pyrethrin I, the estimated Koc is 10,000, indicating an expectation of no mobility in soil nih.gov. This high affinity for binding is a characteristic feature of the pyrethroid class of insecticides. Research on other pyrethroids reinforces this principle:
Permethrin binds strongly to soil particles and has a low leaching rate ccme.ca. It has been found to rapidly adsorb to sediment, with minimal desorption ccme.ca.
Deltamethrin (B41696) also demonstrates strong adsorption to soil particles, with higher adsorption observed in soils with greater organic matter, such as peat soil fortunejournals.com.
The adsorption process is heavily influenced by the organic matter and clay content of the soil fortunejournals.com. Pyrethroids, being more soluble in fats than in water (lipophilic), tend to bind strongly to the organic components of soil, which restricts their environmental movement equiterre.org.
Table 1: Soil Adsorption Coefficients (Koc) for Selected Pyrethroids
| Compound | Reported Koc Value (mL/g or L/kg) | Mobility Classification | Source |
|---|---|---|---|
| Pyrethrum (includes Pyrethrin I) | ~10,000 (estimated) | Immobile | nih.gov |
| Cypermethrin | 350,000 (mean) | Immobile | ca.govnih.gov |
| Permethrin | Log Koc 1.3 - 2.8 (This appears to be an anomaly in the source, as high Koc is expected. Other sources confirm strong binding) | Strongly Binds to Soil | ccme.ca |
| Deltamethrin | 539 - 4,061 | Immobile | fortunejournals.com |
Potential for Runoff into Aquatic Systems
Due to its strong adsorption to soil particles, the primary pathway for Pyrethrin I to enter aquatic environments is through surface runoff and erosion ccme.cafortunejournals.com. Instead of leaching into groundwater, the compound remains bound to topsoil and can be transported along with eroded sediment into adjacent streams, rivers, and other water bodies ccme.caepa.gov.
The United States Environmental Protection Agency (EPA) has expressed concern over sediment from agricultural land, to which pyrethroids bind, eroding into aquatic habitats and exposing aquatic organisms epa.gov. Runoff after application is a significant concern for sediment-dwelling aquatic life, as pyrethroids can accumulate in these areas wikipedia.org.
Research has consistently detected pyrethroids in runoff from both agricultural and urban areas:
In runoff and stream effluents, pyrethroids are expected to partition between solid and dissolved phases, with a significant fraction associated with suspended solids and dissolved organic matter escholarship.org.
Studies of urban runoff have identified it as a major source of pyrethroid contamination in surface waters, with concentrations sometimes exceeding toxic thresholds for sensitive aquatic invertebrates ca.govmosquitoes.org.
Pyrethroids have been found to pass through wastewater treatment plants, often bound to particulate matter, and are detected in the final effluent ca.gov.
In urban catch basins, pyrethroids were found to be enriched on suspended solids, suggesting these systems can act as secondary sources for contamination of downstream surface waters mosquitoes.org.
Management practices that reduce soil erosion, such as the use of vegetative filter strips, can be effective in mitigating the transport of sediment-bound pyrethroids into aquatic systems epa.gov.
Table 2: Research Findings on Pyrethroids in Runoff
| Finding | Context | Source |
|---|---|---|
| Pyrethroids are transported to aquatic habitats via spray drift, atmospheric deposition, soil erosion, and runoff. | General Environmental Transport | ccme.ca |
| A significant fraction of pyrethroids in runoff is associated with the solid phase (suspended particulates) and dissolved organic matter. | Phase Distribution in Runoff | escholarship.org |
| Sediment from agricultural land containing bound pyrethroids can erode into aquatic habitats. | Agricultural Runoff | epa.gov |
| Urban runoff is a significant source of pyrethroids to surface waters, with nearly all tested samples showing toxicity to aquatic invertebrates. | Urban Runoff | ca.gov |
| Pyrethroids were detected in 98% of water samples from urban catch basins, highly enriched on suspended solids. | Urban Stormwater Systems | mosquitoes.org |
Ecotoxicological Impact of Pyrethrin I on Non Target Organisms
Aquatic Ecotoxicity of Pyrethrin I
Pyrethrin I exhibits a high degree of toxicity to aquatic life, a characteristic that defines its environmental risk profile in aquatic ecosystems. udelas.ac.paresearchgate.net The compound can enter waterways through mechanisms such as soil erosion or spray drift. orst.eduorst.edu While it does not dissolve readily in water and tends to bind to sediment, its presence in the water column, even at minute concentrations, can be hazardous. orst.eduresearchgate.net
Pyrethrins (B594832) are classified as highly to very highly toxic to fish and aquatic invertebrates. orst.eduorst.eduhilarispublisher.com Organisms such as lobsters, shrimp, oysters, and various aquatic insects are extremely susceptible. orst.eduorst.edu The acute toxicity of Pyrethrin I to fish is pronounced, with studies indicating lethal effects at very low concentrations. herts.ac.ukoup.com For instance, the 96-hour median lethal concentration (LC₅₀) for temperate freshwater fish has been documented at just 0.005 mg/L. herts.ac.uk This high sensitivity underscores the potential risk to aquatic fauna from even minor environmental contamination. researchgate.net
Interactive Data Table: Acute Aquatic Toxicity of Pyrethrin I
| Species Group | Endpoint | Concentration (mg/L) | Source |
| Temperate Freshwater Fish | 96-hour LC₅₀ | 0.005 | herts.ac.uk |
Note: LC₅₀ (Lethal Concentration 50%) is the concentration of a chemical in water that kills 50% of the test organisms during a specific time period.
The pronounced aquatic toxicity of Pyrethrin I is attributed to several physiological and environmental factors. A primary mechanism is its mode of action as a potent neurotoxin. researchgate.netherts.ac.uk Pyrethrins function by keeping voltage-gated sodium channels in nerve cells open, which prevents the nerves from repolarizing after firing. wikipedia.org This leads to a state of permanent depolarization, causing paralysis and eventual death of the organism. wikipedia.org
Fish are particularly vulnerable due to their method of uptake and limited metabolic capabilities compared to mammals. nih.gov Pyrethroids are readily absorbed through the gills, allowing for rapid entry into the circulatory system and distribution to the central nervous system. nih.gov This direct absorption bypasses the initial breakdown that might occur in the digestive tract. nih.gov Furthermore, the toxicity of pyrethrins in aquatic environments is often exacerbated by lower water temperatures, which can enhance their lethal effects on cold-blooded aquatic organisms. orst.eduorst.edu
Beyond acute lethality, long-term exposure to even very small, sublethal amounts of pyrethrins can lead to significant adverse effects on aquatic populations. orst.edu Chronic exposure has been shown to cause reproductive impairment in both fish and aquatic insects. orst.eduorst.edu In separate studies, prolonged exposure to minute concentrations of pyrethrins resulted in a reduction in the number of hatched minnow eggs and a decrease in the number of young produced by water fleas. orst.edu Pyrethroids can also function as endocrine-disrupting compounds in fish, interfering with hormonal signaling and altering the expression of genes critical for reproduction. acs.org
Behavioral changes are another significant sublethal effect. researchgate.net Fish exposed to pyrethroids have demonstrated impaired swimming performance, reduced locomotor activity, and disruptions to feeding behavior, all of which can compromise their survival and fitness. researchgate.netoup.com
Terrestrial Ecotoxicity of Pyrethrin I
On land, Pyrethrin I poses a risk to various non-target invertebrates, including essential pollinators and soil-dwelling organisms. orst.eduwpmucdn.com
Pyrethrins are highly toxic to honeybees (Apis mellifera). orst.eduorst.edu While these compounds break down rapidly in sunlight, direct contact during or shortly after application can be lethal to bees. orst.eduunl.edu In addition to their toxicity, pyrethrins exhibit a slight repellent activity, which can reduce bee foraging on treated crops and thus limit some degree of exposure. orst.eduresearchgate.net
Sublethal exposure to pyrethroids can have severe consequences for colony health. beyondpesticides.orghoneybeesuite.com Studies on pyrethroids have demonstrated significant impacts on bee reproduction and development. beyondpesticides.org These effects include reduced fecundity in queen bees, a lower hatch rate for eggs, and an increase in the time it takes for immature bees to reach adulthood. beyondpesticides.orghoneybeesuite.com Such impairments can weaken a colony and reduce its long-term viability. honeybeesuite.com
Earthworms, which are vital for maintaining soil health, are also susceptible to pyrethrins. wpmucdn.com Research has shown that exposure to pyrethrins, which can be absorbed through the skin, causes significant behavioral changes in earthworms. wpmucdn.com Specifically, exposed worms exhibit a much slower burrowing time, indicating neurological impact. wpmucdn.com This reduced efficiency can negatively affect soil aeration and nutrient cycling. wpmucdn.com While pyrethrins tend to bind strongly to soil particles, which can reduce their bioavailability to earthworms, studies on related pyrethroids have shown they can cause damage to the intestinal cells of these organisms. nih.govpulsus.com
Toxicity to Avian Species
Pyrethrin I, a primary active ingredient in natural pyrethrum extracts, generally demonstrates low acute toxicity to avian species. Studies indicate that pyrethrins are practically non-toxic to birds on an acute oral and dietary basis. epa.gov For instance, the acute oral lethal dose (LD50) for avian species is reported to be greater than 2,000 mg/kg of body weight, and the dietary lethal concentration (LC50) is greater than 5,620 mg/kg of diet. epa.gov This low toxicity is often attributed to the rapid metabolism of pyrethrins in birds. wikipedia.org
Research on specific bird species has provided more detailed insights. For example, studies on mallards and bobwhite quail have shown that pyrethrins are only slightly to moderately toxic. researchgate.net Conversely, some research has highlighted that certain bird species can be more sensitive. A study on the formulated pyrethroid beta-cyfluthrin (B2862585) found that canaries were substantially more sensitive than other tested species like shiny cowbirds and eared doves. nih.gov Although this study was on a synthetic pyrethroid, it underscores the importance of considering species-specific sensitivity in risk assessments. nih.gov
The U.S. Environmental Protection Agency (EPA) has noted that while acute toxicity is low, data on reproductive toxicity for pyrethrins were not required, leaving a gap in the understanding of chronic avian risk. epa.gov Concerns have been raised that some pyrethroids have demonstrated reproductive effects in avian species at low exposure levels. regulations.gov
Avian Toxicity Data for Pyrethrins
| Species | Test | Result | Reference |
| Avian Species (General) | Acute Oral LD50 | >2,000 mg/kg bw | epa.gov |
| Avian Species (General) | Dietary LC50 | >5,620 mg/kg diet | epa.gov |
| Mallard Duck | Acute Oral LD50 | >4,640 mg/kg | cjpas.net |
| Bobwhite Quail | Dietary LC50 | Moderately Toxic | researchgate.net |
| Canary | Approximate LD50 (Formulated Beta-cyfluthrin) | (170 ± 41) mg/kg | nih.gov |
| Shiny Cowbird | Approximate LD50 (Formulated Beta-cyfluthrin) | (2234 ± 544) mg/kg | nih.gov |
| Eared Dove | Approximate LD50 (Formulated Beta-cyfluthrin) | (2271 ± 433) mg/kg | nih.gov |
Bioaccumulation and Environmental Persistence in Food Chains
Pyrethrin I is characterized by its relatively short environmental persistence, primarily due to its susceptibility to degradation by sunlight (photolysis) and microorganisms in soil and water. wikipedia.orgrovensanext.com The half-life of pyrethrum in soil has been reported to be as short as 1-2 hours. researchgate.net This rapid breakdown minimizes the potential for long-term accumulation in the environment. rovensanext.com
Despite being highly fat-soluble (lipophilic), a characteristic that can lead to bioaccumulation, pyrethrins are readily metabolized by most animals. researchgate.netorst.edu This rapid metabolism prevents significant accumulation in the body tissues of organisms and, consequently, biomagnification through the food chain is considered unlikely. orst.edumdpi.com
However, the environmental context is important. In aquatic environments, pyrethrins can adsorb strongly to sediment, where they may persist for longer periods. wikipedia.org While in the water column, they are subject to rapid photolysis, their presence in sediment can pose a risk to sediment-dwelling organisms. wikipedia.org Although pyrethrins are quickly metabolized by birds and most mammals, fish and aquatic invertebrates lack this efficient metabolic pathway, which can lead to toxic accumulation. wikipedia.org
Some studies on synthetic pyrethroids, which are structurally similar but more persistent, have shown a potential for bioaccumulation in aquatic organisms. oup.comnih.gov For instance, bioconcentration factors for some pyrethroids in fish have been observed to be moderate. oup.com While natural pyrethrins like Pyrethrin I are less persistent, the potential for trophic transfer in aquatic food webs still exists, especially if there is continuous exposure in contaminated environments. researchgate.net
Environmental Persistence and Bioaccumulation Potential of Pyrethrins
| Parameter | Finding | Reference |
| Environmental Persistence | ||
| Soil Half-life | 1-2 hours | researchgate.net |
| Degradation | Rapidly degraded by sunlight, water, and microorganisms | rovensanext.com |
| Aquatic Persistence | Rapid photolysis in water; can adsorb to sediment | wikipedia.orgepa.gov |
| Bioaccumulation | ||
| General | Unlikely to concentrate in the food chain due to rapid metabolism in most animals | researchgate.netmdpi.com |
| Aquatic Organisms | Fish and aquatic invertebrates lack efficient metabolism, leading to potential toxic accumulation | wikipedia.org |
| Fat Solubility | Highly fat-soluble, but readily degraded and metabolized | orst.edu |
Environmental Risk Assessment Frameworks for Pyrethrin I
Environmental risk assessment for pesticides like Pyrethrin I is a structured process designed to evaluate the potential harm to non-target organisms and the ecosystem. montana.edu This framework typically involves several key steps: problem formulation, hazard identification, dose-response assessment, exposure assessment, and risk characterization. montana.edu
The U.S. Environmental Protection Agency (EPA) has established frameworks for assessing the ecological risks of pesticides. epa.govmdpi.com For pyrethrins, the EPA's risk assessment considers their environmental fate and transport, as well as their toxicity to various non-target organisms. epa.gov Due to the structural similarity of the six compounds in pyrethrum, Pyrethrin I is often used as a surrogate for generating environmental fate data. epa.gov
A tiered approach is commonly used in these assessments. montana.edu Tier 1 involves deterministic models with conservative assumptions to ensure environmental protection. montana.edu If potential risks are identified, the assessment may proceed to higher tiers that use more realistic, probabilistic models and incorporate more specific data. montana.edu
For Pyrethrin I and other pyrethrins, the risk assessment has identified that the major routes of dissipation are photolysis and aerobic soil metabolism. epa.gov They are considered to have low potential to leach into groundwater due to strong adsorption to soil. epa.gov The primary ecological risks identified are to aquatic invertebrates and fish, which are highly sensitive to pyrethrins. wikipedia.orgmdpi.com Consequently, risk mitigation measures often focus on minimizing runoff and spray drift into water bodies. epa.gov
The EPA's risk assessment frameworks also consider the potential for cumulative risk from multiple pesticides with a similar mode of action. epa.gov For pyrethrins and synthetic pyrethroids, the EPA has assessed them as a group to ensure consistent and equitable risk mitigation strategies. epa.gov These frameworks are continually refined as new data and assessment methodologies become available, such as those for assessing risks to pollinators. epa.gov
Advanced Analytical Methodologies for Pyrethrin I Detection and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone of Pyrethrin I analysis, providing the necessary separation from other closely related pyrethrins (B594832) (Cinerin I, Jasmolin I, Pyrethrin II, Cinerin II, Jasmolin II) and matrix interferences. The choice between gas and liquid chromatography is often dictated by the sample matrix, the required sensitivity, and the thermal stability of the analytes. nih.gov
Gas Chromatography (GC) and its Variants (e.g., GC×GC)
Gas chromatography is a powerful analytical technique widely employed for the analysis of volatile and semi-volatile pesticides like pyrethrins. nih.gov The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. However, a significant challenge in the GC analysis of Pyrethrin I is its thermal lability; the molecule can undergo thermal isomerization at elevated temperatures typical of GC injectors and columns. nih.govoup.com
Despite this, various GC-based methods have been successfully developed. Early studies demonstrated the separation of the six naturally occurring pyrethrins on packed columns, though with varying success in preventing thermal degradation. oup.com More modern approaches utilize advanced column technologies and optimized temperature programming to minimize on-column degradation. For instance, combined gas-liquid chromatography has been used effectively for the separation of pyrethrins. oup.com
Comprehensive two-dimensional gas chromatography (GC×GC) represents a significant advancement, offering enhanced peak capacity and resolution. This technique is particularly useful for complex matrices, as it can resolve co-eluting compounds that would otherwise interfere with quantification in single-dimension GC analysis. researchgate.net
Table 1: Selected Gas Chromatography (GC) Methods for Pyrethrin Analysis
| Technique | Column | Key Findings | Reference |
|---|---|---|---|
| GC-CI-MS | OV-25 | Successful separation of 6 pyrethrin esters with temperature programming. Noted thermal isomerization of Pyrethrin I and II. | oup.com |
| GC-MS/MS | - | Used for quantification of pyrethroids in water and sediment. | usgs.gov |
High-Performance Liquid Chromatography (HPLC)
Due to the thermal instability of pyrethrins, analytical methods based on liquid chromatography (LC) are often preferred over gas chromatography. nih.gov High-Performance Liquid Chromatography (HPLC) has become the principal technique for the identification and quantification of pyrethrins within the pyrethrum industry. actahort.org It is versatile and applicable to a wide range of samples, from raw crop materials to formulated products. actahort.org
Reverse-phase HPLC is the most common mode of separation, typically employing C18 columns. The U.S. Environmental Protection Agency (EPA) Method 1660, for instance, outlines an HPLC method with a C18 column for the determination of pyrethrins in wastewater. epa.gov This method achieves separation of the different pyrethrin esters, with Pyrethrin II eluting before Pyrethrin I. epa.gov
Recent advancements include the use of nano-liquid chromatography, which offers improved sensitivity. nih.gov Centrifugal Partition Chromatography (CPC) has also been employed as a preparative technique to isolate multi-gram quantities of individual pyrethrins, including Pyrethrin I, with high purity. semanticscholar.org
Table 2: High-Performance Liquid Chromatography (HPLC) Applications for Pyrethrin I Analysis
| Technique | Column Type | Mobile Phase Example | Key Findings | Reference |
|---|---|---|---|---|
| HPLC-UV | Reverse-phase C18 | Acetonitrile/Water | Standard method for monitoring pyrethrins in wastewater; resolves major pyrethrin esters. | epa.gov |
| nanoLC-EI-MS | Reversed-phase | - | Developed as a sensitive method, demonstrating good linearity and precision for pyrethrin quantification. | nih.gov |
Spectrometric and Other Detection Methods
The detector coupled to the chromatographic system is critical for achieving the required sensitivity and selectivity for Pyrethrin I analysis.
Mass Spectrometry (MS) and Tandem MS (MS/MS)
Mass spectrometry is a highly sensitive and specific detection technique that identifies compounds based on their mass-to-charge ratio (m/z). nih.gov When coupled with either GC or LC, it provides unambiguous identification and quantification of Pyrethrin I, even in complex samples. oup.comcdc.govnih.gov
In GC-MS, chemical ionization (CI) can be used as a "soft" ionization technique that results in a prominent [M+1]+ ion, which is useful for molecular weight determination and selective ion monitoring. oup.com For instance, when monitoring the [M+1]+ ion for Pyrethrin I at m/z 329, a detection limit in the nanogram range can be achieved. oup.com Negative chemical ionization (NCI) GC-MS offers even greater sensitivity and selectivity for certain pyrethroids. caltestlabs.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing pyrethrins in various matrices, such as animal feeds. nih.gov This technique offers excellent specificity through the monitoring of specific precursor-to-product ion transitions. A recent LC-MS/MS method reported a limit of quantification (LOQ) of 1 µg/kg for Pyrethrin I in animal feed. nih.gov Tandem MS (MS/MS) surpasses single MS in both sensitivity and specificity, making it ideal for targeted analysis. nih.govusgs.gov
Ultraviolet (UV) Detection
Ultraviolet (UV) detection is commonly coupled with HPLC for the analysis of pyrethrins. nih.govcdc.govnih.gov Pyrethrin I contains a chromophore that absorbs UV light, allowing for its detection and quantification. This method is robust, relatively low-cost, and widely used for routine analysis in quality control. nih.govactahort.org The EPA Method 1660 utilizes a multiple-wavelength UV detector to identify and confirm the presence of pyrethrins by comparing retention times and the response ratios at different wavelengths. epa.gov
Table 3: Comparison of Detection Limits for Pyrethrin I using Various Methodologies
| Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Matrix | Reference |
|---|---|---|---|
| GC-CI-MS (Selective Ion Monitoring) | 11.4 ng of total mixture was detectable | Standard solution | oup.com |
| nanoLC-EI-MS | LOD range: 0.04–0.38 mg/g | C. cinerariaefolium extracts | nih.gov |
Sample Preparation and Extraction Techniques for Diverse Matrices
The accurate quantification of Pyrethrin I in diverse and complex matrices, such as environmental, biological, and food samples, is critically dependent on the efficacy of the sample preparation and extraction stages. These initial steps are designed to isolate the target analyte from interfering matrix components, pre-concentrate it to detectable levels, and present it in a solvent compatible with the subsequent analytical instrumentation. The selection of an appropriate extraction technique is dictated by the physicochemical properties of Pyrethrin I, the nature of the sample matrix, and the desired sensitivity of the analysis. Modern analytical workflows increasingly favor methods that are rapid, efficient, environmentally friendly, and amenable to automation.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely utilized chromatographic technique for the purification and concentration of analytes from liquid samples. The method is based on the partitioning of a compound between a liquid phase (the sample) and a solid stationary phase (the sorbent). For Pyrethrin I and other pyrethroids, which are nonpolar or weakly polar, SPE is particularly effective. nih.gov
The process involves passing the liquid sample through a cartridge containing a selected sorbent. Matrix interferences are washed away, and the analyte of interest, Pyrethrin I, is retained on the sorbent. It is subsequently eluted with a small volume of an appropriate organic solvent. cdc.gov This not only cleans up the sample but also concentrates the analyte, enhancing detection sensitivity. nih.gov
Various stationary phases can be employed for the extraction of pyrethroids. Common choices include octadecyl silane (C18) for reversed-phase extraction from aqueous samples, as well as Florisil and silica for normal-phase extraction. paperity.org For instance, in the analysis of environmental water samples, SPE can be used as the primary extraction step, while for more complex matrices like sediment, it may be used as a cleanup step after an initial extraction to remove co-extracted interferences. usgs.gov The choice of sorbent and elution solvents is crucial for achieving high recovery rates. Studies have demonstrated good recoveries, often ranging from 80% to over 100%, for pyrethroids using SPE with sorbents like Florisil. paperity.org
| Matrix | Sorbent (Stationary Phase) | Elution Solvent | Purpose | Reference |
|---|---|---|---|---|
| Water | Florisil, Octadecyl Silano-C18, Silica | Not Specified | Extraction and Concentration | paperity.org |
| Human Urine | Online SPE Column | Methanol/Water Gradient | Automated Cleanup and Pre-concentration | nih.gov |
| Sediment Extract | Graphitized Carbon and Alumina (Stacked) | Dichloromethane (DCM) | Cleanup of Matrix Interferences | usgs.gov |
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) is an advanced extraction technique that utilizes microwave energy to heat the solvent and sample mixture, accelerating the extraction of analytes from a solid matrix. mdpi.com This method offers significant advantages over traditional techniques like Soxhlet extraction, including substantially reduced extraction times (minutes versus hours) and lower solvent consumption. researchgate.net
In MAE, microwave energy directly interacts with polar molecules in the matrix and solvent, causing rapid heating. This localized heating increases pressure inside the sample's cells, leading to the rupture of cell walls and enhanced release of the target analytes into the solvent. The choice of solvent is a critical parameter in MAE, as its ability to absorb microwave energy influences the heating efficiency. For Pyrethrin I extraction from plant materials like Tanacetum cinerariifolium, solvents such as acetone and aqueous solutions of methanol and ethanol have proven effective, whereas water alone is not suitable. mdpi.com
MAE has been successfully applied to extract pyrethroids from various matrices, including sediment, soil, and food products like green onions. usgs.govnih.gov Optimization of MAE parameters—such as solvent type, temperature, time, and solvent-to-material ratio—is essential to achieve high extraction efficiency and prevent thermal degradation of the analytes. nih.govnih.gov For sediment samples, a mixture of dichloromethane and methanol is often used, followed by a cleanup step to remove interferences. usgs.gov
| Matrix | Solvent | Optimized Conditions | Recovery | Reference |
|---|---|---|---|---|
| Dalmatian Pyrethrum (Tanacetum cinerariifolium) | Aqueous solutions of ethanol and methanol; acetone | Temperatures: 30-120 °C; Max Power: 500-800 W | Variable, dependent on solvent and temperature | mdpi.com |
| Sediment | Dichloromethane (DCM):Methanol | Two extraction cycles | 82-101% for fortified samples | usgs.gov |
| Litchi Fruit | Not specified for MAE part, coupled with UADLLME | Temperature: 70°C; Time: 4 min; Solvent-to-material ratio: 40:1 | 83.3-91.5% (for combined method) | nih.gov |
| Green Onions | Acetonitrile | Temperature: 110°C; Time: 10 min | 70-119% for spiked samples | nih.gov |
Dispersive Liquid–Liquid Microextraction (DLLME)
Dispersive Liquid–Liquid Microextraction (DLLME) is a miniaturized sample preparation technique noted for its simplicity, speed, low cost, and high enrichment factors. akjournals.com The standard DLLME procedure is based on a ternary solvent system: an aqueous sample, a small volume of an extraction solvent (a water-immiscible organic solvent with a density higher than water), and a dispersive solvent (a water-miscible solvent like acetone or acetonitrile). akjournals.commdpi.com
When the mixture of extraction and dispersive solvents is rapidly injected into the aqueous sample, a cloudy solution forms. This consists of fine droplets of the extraction solvent dispersed throughout the aqueous phase, creating a large surface area that facilitates the rapid transfer of the analyte from the sample into the extraction solvent. akjournals.com Subsequent centrifugation separates the phases, and a small volume of the analyte-enriched extraction solvent is collected for analysis. researchgate.net DLLME significantly reduces the consumption of toxic organic solvents compared to traditional liquid-liquid extraction. akjournals.com The technique has been successfully combined with other methods, such as MAE, for the analysis of pyrethroids in complex food matrices like litchi fruit. nih.gov
| Matrix | Extraction Solvent | Dispersive Solvent | Key Parameters | Reference |
|---|---|---|---|---|
| Litchi Fruit (extract from MAE) | Chlorobenzene (310 µL) | Ethanol (1.3 mL) | Ultrasonic assistance; Extraction time: 3 min | nih.gov |
| Cereal Samples | Menthol | Cyclodextrin-assisted | Solidification of floating organic droplets (SFOD) | akjournals.com |
| River Water | Not specified | Not specified | Combined with SPE; Enrichment factors: 1545-2138 fold | rsc.org |
Analytical Challenges in Pyrethrin I Trace Analysis
The trace analysis of Pyrethrin I and other pyrethroids presents several significant analytical challenges, primarily stemming from their physicochemical properties and the low concentration levels often encountered in environmental and biological samples.
A major challenge is the extremely low water solubility of pyrethroids. This property causes them to adsorb strongly onto particulates and the inner walls of sample containers. eag.com This sorption can lead to a significant underestimation of the actual concentration in aqueous samples if proper sample collection and handling procedures are not implemented. To mitigate this, a common practice is to add solvents like methanol and hexane to the aqueous sample immediately after collection to reduce adsorption to container walls. eag.com
Furthermore, the analysis is complicated by matrix effects, especially in complex samples like food and sediment. Co-extracted substances from the sample matrix can interfere with the detection and quantification of Pyrethrin I, particularly in chromatographic analyses like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). eag.com These matrix effects can cause signal suppression or enhancement in the detector, leading to inaccurate results. The use of advanced cleanup techniques, such as tandem SPE cartridges, and matrix-matched calibration standards are often necessary to overcome this challenge. usgs.govnih.gov
Finally, achieving the low detection limits required for regulatory monitoring and environmental risk assessment is a persistent challenge. nih.gov This necessitates the use of highly sensitive analytical instrumentation, such as GC coupled with tandem mass spectrometry (GC-MS/MS), often operated in negative chemical ionization mode for enhanced sensitivity. eag.comnih.gov The development of methods that can reliably quantify Pyrethrin I at nanogram per liter (ng/L) or nanogram per gram (ng/g) levels is crucial for understanding its environmental fate and potential exposure risks. usgs.govnih.gov
Structure Activity Relationship Sar Studies of Pyrethrin I
Elucidation of Key Structural Features for Insecticidal Activity
The potent insecticidal activity of Pyrethrin I is not attributed to a single chemical feature but rather to the synergistic interplay of several structural components. Key among these are the ester linkage, the cyclopropane (B1198618) core, the specific stereochemistry of its chiral centers, and the nature of its substituents.
Importance of the Ester Linkage and Cyclopropane Core
The fundamental structure of Pyrethrin I consists of an acid moiety, chrysanthemic acid, and an alcohol moiety, pyrethrolone (B1236646), connected by an ester linkage. jst.go.jpmdpi.com This ester bond is crucial for its insecticidal action, as studies have shown that the molecule acts as an intact ester. who.int Hydrolysis of this linkage, which can occur under certain environmental conditions or through metabolic processes, leads to a loss of insecticidal activity. smolecule.com
The cyclopropane ring within the chrysanthemic acid portion is another indispensable feature for high insecticidal activity. montana.edu This three-membered ring system contributes to the molecule's specific three-dimensional shape, which is critical for its interaction with the target site in insects. who.int The presence of gem-dimethyl groups on the cyclopropane ring is also considered essential for its toxic action. who.int While some synthetic analogs have been created without the cyclopropane ring, they often exhibit different properties and potencies. montana.edu
Role of Stereochemistry and Chiral Centers
Stereochemistry plays a paramount role in the insecticidal activity of Pyrethrin I. The molecule contains three chiral centers, leading to the possibility of eight different stereoisomers. montana.edu However, not all of these isomers are equally effective. The natural and most active form of Pyrethrin I possesses the (1R, 3R) configuration in the chrysanthemic acid moiety and an (S) configuration at the chiral carbon in the pyrethrolone ring. arkat-usa.org
Specifically, the configuration at the C-1 position of the cyclopropane ring is critical. Esters with the (1R) configuration at this position are insecticidally active, whereas the corresponding (1S) enantiomers are largely inactive. who.intresearchgate.net This high degree of stereospecificity underscores the precise geometric fit required for the molecule to bind effectively to its target site, the voltage-gated sodium channels in the insect's nervous system. who.intnih.gov
| Chiral Center | Active Configuration | Impact on Activity |
| Cyclopropane C-1 | 1R | Essential for insecticidal activity. who.intresearchgate.net |
| Cyclopropane C-3 | trans | Generally contributes to higher activity. arkat-usa.org |
| Pyrethrolone Alcohol | S | Contributes to high insecticidal activity. arkat-usa.org |
Impact of Substituents on Potency
The substituents on both the acid and alcohol moieties of Pyrethrin I significantly influence its potency and stability. In the chrysanthemic acid portion, the isobutenyl group is susceptible to metabolic oxidation by insects, which can lead to detoxification. nih.gov Replacing this group with more stable substituents, such as dihalovinyl groups, has been a key strategy in developing more potent and persistent synthetic pyrethroids like permethrin. montana.edunih.gov
On the alcohol moiety, modifications to the side chain can also dramatically alter insecticidal activity. For instance, the development of allethrin, the first commercially successful pyrethroid, involved a modification of the alcohol component of Pyrethrin I. montana.edu Further research led to the discovery that adding an α-cyano group to the 3-phenoxybenzyl alcohol moiety, a common component in many synthetic pyrethroids, greatly increases insecticidal potency. nih.govjst.go.jp
Correlation between Molecular Structure and Target Interaction
The insecticidal action of Pyrethrin I and its synthetic analogs stems from their ability to modulate the function of voltage-gated sodium channels in the nerve cells of insects. smolecule.comsci-hub.se The specific molecular structure of these compounds allows them to bind to the sodium channel protein, prolonging the time the channel remains open. smolecule.comsci-hub.se This leads to repetitive nerve firings, causing paralysis and ultimately death of the insect. jst.go.jparkat-usa.org
Computational Approaches in Pyrethrin I SAR (e.g., Molecular Dynamics, QSAR)
In recent years, computational methods have become increasingly valuable tools in the study of Pyrethrin I's structure-activity relationships. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations provide insights that complement experimental studies. uminho.ptncsu.edu
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ncsu.edu By analyzing various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), researchers can build models that predict the insecticidal potency of novel analogs. This approach helps to prioritize the synthesis of the most promising compounds.
Molecular dynamics simulations offer a dynamic view of the interaction between Pyrethrin I analogs and their target, the sodium channel. researchgate.net These simulations can model the binding process, identify key amino acid residues involved in the interaction, and help to explain the basis of stereoselectivity. researchgate.netmdpi.com Such computational insights are instrumental in the rational design of new and more effective insecticides.
Development of Novel Pyrethrin I Analogs Based on SAR Insights
The wealth of knowledge gained from SAR studies on Pyrethrin I has been the driving force behind the development of a vast array of synthetic pyrethroids. jst.go.jpmontana.edu By systematically modifying the structure of the natural lead compound, chemists have created analogs with improved properties such as enhanced photostability, greater potency, and a broader spectrum of activity. montana.edunih.gov
Future Research Directions and Biotechnological Prospects for Pyrethrin I
Advancements in Pyrethrin I Biosynthesis Research
The natural insecticide Pyrethrin I, derived from the pyrethrum daisy (Tanacetum cinerariifolium), is a valuable tool in pest management. However, its production is limited to the plant, facing challenges such as genetic instability and low yields. maxapress.comnih.gov Researchers are actively exploring the intricate biosynthetic pathways of pyrethrins (B594832) to overcome these limitations, aiming to enhance production through biotechnological approaches. portlandpress.comeurekalert.org
The biosynthesis of Pyrethrin I is a complex process involving two distinct pathways that create its two main components: the monoterpenoid acid moiety, chrysanthemic acid, and the alcohol moiety, pyrethrolone (B1236646). oup.comnih.gov Chrysanthemic acid is synthesized via the methylerythritol-4-phosphate (MEP) pathway, while pyrethrolone is derived from the jasmonic acid (JA) pathway. maxapress.comportlandpress.com A key step in this process is the esterification of these two parts by a GDSL lipase-like protein (GLIP). maxapress.com
Recent studies have made significant strides in identifying the genes and enzymes involved. eurekalert.org For instance, the enzyme that converts jasmolone to pyrethrolone, a crucial step in forming the alcohol part of Pyrethrin I, has been identified as a cytochrome P450 oxidoreductase, CYP82Q3. oup.com Despite this progress, the complete biosynthetic pathway is not yet fully understood, which hampers efforts to produce pyrethrins in other organisms through metabolic engineering. portlandpress.comresearchgate.net
Genome Decoding and Transcriptional Regulation of Pyrethrin I Production
Decoding the large and complex genome of T. cinerariifolium is a major hurdle in understanding and manipulating Pyrethrin I production. maxapress.com The draft genome is significantly larger than that of other related species, making it challenging to identify all the genes involved in the biosynthetic pathway. maxapress.com
Despite these challenges, research has shed light on the transcriptional regulation of pyrethrin synthesis. Jasmonates, particularly methyl jasmonate (MeJA), have been identified as key signaling molecules that can induce the expression of genes involved in pyrethrin biosynthesis. researchgate.netresearchgate.net Several transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA, have been identified as playing a role in this regulation. These include TcMYC2, TcbZIP60, and TcWRKY75, which have been shown to positively regulate the expression of pyrethrin biosynthesis genes. maxapress.comportlandpress.comresearchgate.net
The application of MeJA to pyrethrum leaves has been shown to increase the expression of biosynthesis genes and the subsequent accumulation of pyrethrins. nih.govresearchgate.net This highlights the potential for using hormonal treatments to enhance pyrethrin yields in cultivated plants. maxapress.com Understanding this complex regulatory network is crucial for developing strategies to increase pyrethrin production through genetic engineering. mdpi.com
Reconstruction of Complete Biosynthetic Pathways in Heterologous Systems
A major goal of pyrethrin research is to reconstruct the entire biosynthetic pathway in a heterologous system, such as a microbe or a different plant species, to create a stable and high-yielding production platform. maxapress.com While significant progress has been made, the complete reconstruction has not yet been achieved. maxapress.comnih.gov
Researchers have successfully produced precursors of Pyrethrin I, such as chrysanthemic acid and pyrethric acid, in other plants like tobacco (Nicotiana benthamiana) and tomato (Solanum lycopersicum). maxapress.comnih.govfrontiersin.org For example, (1R,3R)-Chrysanthemic acid was produced in tomato fruit by expressing specific genes from T. cinerariifolium. portlandpress.com These successes demonstrate the feasibility of engineering parts of the pathway in other organisms. oup.com
However, the complexity of the full pathway, including the final esterification step and the synthesis of the alcohol moieties, has made complete reconstruction challenging. maxapress.com Further research is needed to identify all the necessary enzymes and regulatory factors to achieve the production of the complete Pyrethrin I molecule in a heterologous host. researchgate.net
Innovation in Pyrethrin I Formulations
To improve the effectiveness and stability of Pyrethrin I, researchers and companies are developing innovative formulations. imarcgroup.comdatainsightsmarket.com Natural pyrethrins degrade quickly when exposed to environmental factors like sunlight, which can limit their persistence and efficacy in the field. rovensanext.com
Development of Enhanced Stability and Efficacy Formulations (e.g., Microencapsulation)
Microencapsulation is a key technology being used to enhance the stability and prolong the efficacy of Pyrethrin I. marketresearchintellect.compyrethruminsecticide.com This process involves enclosing the active ingredient within a protective, microscopic capsule. google.com This capsule shields the pyrethrin from degradation by UV light and other environmental factors, allowing for a slower, more controlled release of the insecticide. marketresearchintellect.comgoogle.com
Several companies have developed microencapsulated pyrethrin products. For example, one technology uses a water-based, non-staining formula with microencapsulated pyrethrum for extended efficacy, offering up to one month of residual control. pyrethruminsecticide.com Another innovation involves self-encapsulating natural pyrethrins within lipidic capsules called micelles, which form when the product is mixed with water for application. rovensanext.com This technology protects the pyrethrins from environmental degradation and prolongs their effectiveness. rovensanext.com
These advanced formulations not only improve the stability and longevity of Pyrethrin I but also enhance its efficacy, allowing for more precise application and potentially reducing the amount of active ingredient needed for effective pest control. datainsightsmarket.compyrethruminsecticide.com
Integration of Pyrethrin I into Sustainable Pest Management Strategies
Pyrethrin I is a valuable component of sustainable pest management due to its natural origin, rapid degradation in the environment, and low toxicity to mammals. rovensanext.comagrifoodscience.com Its biodegradability minimizes the risk of residue accumulation in soil and water, making it a more environmentally friendly option compared to many synthetic pesticides. rovensanext.com
Role in Integrated Pest Management (IPM) Systems
Integrated Pest Management (IPM) is a holistic approach to pest control that combines various strategies to minimize economic, health, and environmental risks. alliedacademies.orgthefarminginsider.com Pyrethrin I fits well into IPM programs because of its rapid action and short persistence. rovensanext.com
Its quick "knockdown" effect makes it effective for controlling a wide range of pests, including aphids, whiteflies, and caterpillars, on high-value crops like fruits and vegetables. rovensanext.com Because it breaks down quickly, it can be used during the growing season without contributing to long-term residue issues, which is particularly important for crops intended for export markets with strict residue limits. rovensanext.com
The use of Pyrethrin I in IPM systems allows for targeted pest control while minimizing the impact on beneficial insects and the broader ecosystem. rovensanext.comnmpf.org By integrating Pyrethrin I with other control methods such as biological agents and cultural practices, farmers can create a more sustainable and effective long-term pest management strategy. rovensanext.comemtoscipublisher.com
Interactive Data Table: Key Research Findings on Pyrethrin I
| Research Area | Key Finding | Implication for Pyrethrin I |
| Biosynthesis | Identification of the enzyme CYP82Q3, which converts jasmolone to pyrethrolone. oup.com | Advances understanding of the alcohol moiety synthesis, a step towards complete pathway reconstruction. |
| Regulation | Transcription factors like TcMYC2 and TcbZIP60 positively regulate pyrethrin synthesis genes. maxapress.comresearchgate.net | Opens possibilities for genetically engineering pyrethrum plants for higher yields. |
| Heterologous Production | Successful synthesis of pyrethrin precursors (e.g., chrysanthemic acid) in tomato and tobacco. maxapress.comnih.gov | Demonstrates the potential for producing pyrethrin components in alternative organisms. |
| Formulation | Microencapsulation protects pyrethrins from environmental degradation and allows for controlled release. marketresearchintellect.comrovensanext.com | Enhances stability and efficacy, prolonging the insecticide's protective action. |
| IPM Integration | Rapid degradation and low residual impact make Pyrethrin I compatible with other pest control tactics. rovensanext.com | Provides a valuable tool for sustainable agriculture and managing pest resistance. rovensanext.com |
Utilization as a Companion Plant
The use of pyrethrum-producing plants, such as those from the Chrysanthemum and Tanacetum genera, as companion plants is a long-standing practice in agriculture and horticulture to manage insect pests. farmstandapp.comedengreen.combritannica.com These plants naturally produce pyrethrins, a class of six insecticidal compounds, including Pyrethrin I, which are potent contact poisons for a wide range of insects. britannica.comepa.gov The presence of these plants in a garden or field can help deter and control pest populations, reducing the need for synthetic chemical insecticides. farmstandapp.comgardenia.net
The insecticidal properties of pyrethrins stem from their ability to target the nervous systems of insects, causing paralysis and ultimately death. psu.eduepicgardening.com This makes pyrethrum-producing plants effective against a variety of common garden pests. farmstandapp.comedengreen.comkailashherbs.co.nz Strategically planting these species around the perimeter of a garden or interspersing them with vulnerable crops can create a protective barrier. farmstandapp.com For instance, planting chrysanthemums near crops like cabbage, lettuce, and tomatoes can help shield them from pests. farmstandapp.com Some studies suggest that white and yellow chrysanthemum varieties may have higher concentrations of pyrethrins, making them particularly suitable for pest management. farmstandapp.com
In addition to their direct insecticidal effect, pyrethrum plants contribute to a more balanced and resilient garden ecosystem. farmstandapp.com They can attract beneficial predatory insects that feed on pests. farmstandapp.com For example, pyrethrum plants release volatile compounds like (E)-β-farnesene, which acts as an aphid alarm pheromone, attracting predators such as ladybirds. maxapress.comeurekalert.orgresearchgate.net This multifaceted chemical defense makes pyrethrum a valuable component of integrated pest management (IPM) strategies. maxapress.comeurekalert.orgresearchgate.net
Table 1: Pests Repelled by Pyrethrum-Producing Companion Plants
| Pest | Reference(s) |
| Aphids | farmstandapp.comedengreen.comgardenia.net |
| Roaches | farmstandapp.comedengreen.com |
| Ticks | farmstandapp.comedengreen.com |
| Fleas | farmstandapp.comedengreen.com |
| Mites | farmstandapp.com |
| Mosquitoes | edengreen.comgardenia.net |
| Ants | edengreen.comkailashherbs.co.nz |
| Moths | edengreen.comkailashherbs.co.nz |
| Whiteflies | gardenia.net |
| Thrips | kailashherbs.co.nz |
| Caterpillars | kailashherbs.co.nz |
Addressing Challenges in Resistance Management
The evolution of insecticide resistance in pest populations is a significant challenge to the long-term efficacy of any chemical control agent, including Pyrethrin I. ahdb.org.uk Resistance can develop through several mechanisms, primarily categorized as target-site resistance and metabolic resistance. ahdb.org.ukpjoes.com
Target-site resistance involves genetic mutations in the protein that the insecticide binds to. ahdb.org.uk In the case of pyrethrins and pyrethroids, the target is the voltage-gated sodium channels in the insect's nervous system. ahdb.org.ukfrontiersin.org Mutations, such as knockdown resistance (kdr) and super-kdr, alter the structure of these sodium channels, preventing the insecticide from binding effectively and rendering the insect less susceptible to its neurotoxic effects. ahdb.org.ukfrontiersin.orgportlandpress.com
Metabolic resistance is the most common and challenging mechanism, where insects develop enhanced abilities to detoxify or break down the insecticide before it can reach its target site. usda.gov This is often achieved through the increased production and efficiency of detoxification enzymes like cytochrome P450s, esterases, and glutathione (B108866) S-transferases. pjoes.comfrontiersin.orgmdpi.com These enzymes can metabolize pyrethrins into less toxic or non-toxic compounds, which are then excreted by the insect. frontiersin.org
To combat the development of resistance to Pyrethrin I, a multi-faceted approach known as Insecticide Resistance Management (IRM) is crucial. irac-online.org Key strategies include:
Rotation of Insecticides: Alternating the use of insecticides with different modes of action (MoA) is a cornerstone of IRM. irac-online.orgucanr.eduagriculturaljournals.com This prevents successive generations of a pest from being exposed to the same selection pressure, making it more difficult for resistance to a single chemical class to become established. irac-online.org
Integrated Pest Management (IPM): IPM strategies aim to minimize reliance on chemical insecticides by incorporating a variety of control methods. ucanr.eduagriculturaljournals.com This includes the use of biological control agents (natural predators and parasitoids), cultural practices like crop rotation and host-free periods, and physical barriers. ucanr.eduagriculturaljournals.commbimph.com
Use of Synergists: Synergists are compounds that, while not insecticidal on their own, can enhance the effectiveness of an insecticide by inhibiting the detoxification enzymes in the insect. epa.gov Piperonyl butoxide (PBO) is a common synergist used with pyrethrins to block the action of cytochrome P450 enzymes. epa.govmdpi.com
Table 2: Mechanisms of Insect Resistance to Pyrethrin I
| Resistance Mechanism | Description | Key Enzymes/Mutations | Reference(s) |
| Target-Site Resistance | Alteration of the insecticide's binding site on the voltage-gated sodium channel. | Knockdown resistance (kdr), super-kdr | ahdb.org.ukfrontiersin.orgportlandpress.com |
| Metabolic Resistance | Enhanced detoxification of the insecticide by enzymes. | Cytochrome P450s, Esterases, Glutathione S-transferases | pjoes.comfrontiersin.orgmdpi.com |
| Penetration Resistance | Slower absorption of the insecticide through the insect's cuticle. | N/A | ahdb.org.ukusda.gov |
| Behavioral Resistance | Avoidance of the insecticide by the insect. | N/A | ahdb.org.ukusda.gov |
Bioremediation Strategies for Environmental Pyrethrin I Contamination
While natural pyrethrins like Pyrethrin I are valued for their rapid breakdown in sunlight, their widespread use can still lead to contamination of soil and aquatic environments, posing risks to non-target organisms. nih.govnih.govfrontiersin.org Bioremediation, which utilizes microorganisms to degrade environmental pollutants, has emerged as a cost-effective and eco-friendly approach to clean up pyrethrin-contaminated sites. nih.govscielo.brresearchgate.net
The primary mechanism of pyrethrin biodegradation by microorganisms is the enzymatic cleavage of the ester bond that links the acid and alcohol moieties of the molecule. nih.gov This initial hydrolysis step is a crucial detoxification process. nih.gov A variety of bacteria and fungi have been identified with the ability to degrade pyrethrins and synthetic pyrethroids, often using them as a source of carbon for their growth. scielo.brnih.gov
Several microbial genera have demonstrated the capacity to break down pyrethroids, and by extension, natural pyrethrins. These include:
Bacteria: Achromobacter, Acidomonas, Acinetobacter, Bacillus, Brevibacterium, Clostridium, Lysinibacillus, Micrococcus, Ochrobactrum, Pseudomonas, Serratia, and Sphingobium. nih.govfrontiersin.orgnih.gov
Fungi: Aspergillus, Candida, Cladosporium, and Trichoderma. nih.govfrontiersin.orgnih.gov
The effectiveness of bioremediation can be influenced by several environmental factors, including soil type, temperature, pH, and moisture. tandfonline.combioline.org.br For instance, the degradation rate of deltamethrin (B41696), a synthetic pyrethroid, was found to be higher in soils with lower clay and organic carbon content. bioline.org.br Research has focused on isolating and characterizing microbial strains with high degradation capabilities and optimizing the conditions for their application in contaminated environments. scielo.brtandfonline.com Bioaugmentation, the process of introducing specific microbial strains to a contaminated site, has shown promise in enhancing the degradation rate of pyrethroids in soil. bioline.org.br
Table 3: Microorganisms Involved in Pyrethrin and Pyrethroid Bioremediation
| Microbial Genus | Type | Reference(s) |
| Achromobacter | Bacterium | nih.govfrontiersin.org |
| Acidomonas | Bacterium | nih.govfrontiersin.orgnih.gov |
| Acinetobacter | Bacterium | scielo.brnih.gov |
| Aspergillus | Fungus | nih.govfrontiersin.orgscielo.brnih.gov |
| Bacillus | Bacterium | nih.govfrontiersin.orgscielo.brnih.gov |
| Brevibacterium | Bacterium | nih.govfrontiersin.orgnih.gov |
| Candida | Fungus | nih.govfrontiersin.orgscielo.brnih.gov |
| Cladosporium | Fungus | nih.govfrontiersin.org |
| Clostridium | Bacterium | nih.govfrontiersin.orgnih.gov |
| Lysinibacillus | Bacterium | nih.govfrontiersin.orgnih.gov |
| Micrococcus | Bacterium | nih.govfrontiersin.orgnih.gov |
| Ochrobactrum | Bacterium | nih.govfrontiersin.org |
| Pseudomonas | Bacterium | nih.govfrontiersin.orgscielo.brnih.gov |
| Serratia | Bacterium | nih.govfrontiersin.orgnih.gov |
| Sphingobium | Bacterium | nih.govfrontiersin.orgnih.gov |
| Trichoderma | Fungus | nih.govfrontiersin.orgnih.gov |
Q & A
Q. What methodological approaches are recommended for isolating and identifying Pyrethrin I from plant sources?
Pyrethrin I can be isolated using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to separate bioactive fractions from crude plant extracts. Gas chromatography-mass spectrometry (GC-MS) is critical for structural identification, as demonstrated in the isolation of Pyrethrin I from Chrysanthemum balsamita . For reproducibility, experimental protocols must detail solvent systems (e.g., hexane:ethyl acetate gradients for TLC), column specifications for HPLC, and ionization parameters for GC-MS.
Q. How can researchers quantify Pyrethrin I concentrations in plant tissues with accuracy?
Quantification requires calibration curves using purified Pyrethrin I standards. HPLC coupled with UV-Vis detection at 230 nm is widely used, with peak integration providing concentration estimates. Validation through spike-and-recovery experiments ensures minimal matrix interference. Studies on pyrethrum crops highlight the importance of sampling at physiological maturity to avoid underestimating yields due to rapid flower desiccation .
Q. What are the standard bioassay protocols for evaluating Pyrethrin I’s insecticidal efficacy?
Bioassays against target insects (e.g., Acyrthosiphon pisum) involve topical application or residual exposure methods. Mortality rates are measured at 24-hour intervals, with LC₅₀ values calculated using probit analysis. Pyrethrin I’s efficacy is concentration-dependent; for example, 400 ng/ml caused 96% mortality in aphids . Controls must account for solvent effects and environmental variables (temperature, humidity).
Advanced Research Questions
Q. How do environmental factors such as irrigation and temperature influence Pyrethrin I biosynthesis in pyrethrum crops?
Controlled experiments comparing irrigated vs. rainfed treatments reveal that irrigation delays flower maturation, prolonging the pyrethrin accumulation phase. Under irrigation, Pyrethrin I yields increased by 15–20% due to higher flower biomass and prolonged metabolic activity. However, elevated temperatures during late flowering reduce biosynthesis rates, necessitating precise irrigation timing (41–47 days post-flowering) to optimize yields .
Q. What experimental designs resolve contradictions in Pyrethrin I stability studies under varying pH and light conditions?
Conflicting stability data often arise from differences in solvent systems or exposure durations. Researchers should conduct factorial designs testing pH (4–9), UV light intensity, and exposure time. For instance, Pyrethrin I degrades rapidly at pH >7 under UV light, but stabilizes in acidic, opaque solutions. Statistical models (ANOVA with Tukey post-hoc tests) can identify interaction effects between variables .
Q. How can isotopic labeling and spectroscopic techniques elucidate Pyrethrin I’s biosynthetic pathway in Chrysanthemum species?
Stable isotope labeling (e.g., ¹³C-glucose) combined with NMR tracks precursor incorporation into Pyrethrin I’s cyclopropane ring. Time-course sampling of labeled tissues, followed by LC-MS/MS analysis, identifies intermediate metabolites. Comparative transcriptomics of high- and low-yield cultivars can pinpoint rate-limiting enzymes (e.g., chrysanthemyl diphosphate synthase) .
Q. What statistical methods address variability in Pyrethrin I field trial data across agroecological zones?
Mixed-effects models account for nested variables (soil type, rainfall, cultivar). For example, linear regression with random slopes for irrigation effects can explain 85% of yield variance. Meta-analyses of global trials highlight genotype-environment interactions, emphasizing the need for multi-location trials to generalize findings .
Methodological Guidance for Experimental Design
Q. How should researchers design experiments to compare Pyrethrin I’s efficacy with synthetic pyrethroids?
Use randomized block designs with blinded assessments to minimize bias. Test equimolar concentrations of Pyrethrin I and synthetic analogs (e.g., permethrin) on the same insect populations. Measure knockdown times, mortality rates, and sublethal effects (e.g., fecundity). Include synergists (e.g., piperonyl butoxide) to assess metabolic resistance mechanisms .
Q. What analytical validations are required to confirm Pyrethrin I purity in novel extraction methods?
Purity assessments require triple-detector HPLC systems (UV, MS, CAD) and comparison with certified reference materials. Accelerated solvent extraction (ASE) protocols should report recovery rates (>95%) and limits of detection (LOD < 0.1 ng/μl). Nuclear Overhauser Effect (NOE) NMR spectroscopy confirms stereochemical integrity .
Q. How can metabolomics approaches identify environmental stressors affecting Pyrethrin I production?
Untargeted metabolomics via UPLC-QTOF-MS profiles secondary metabolites in stressed vs. control plants. Pathway enrichment analysis (e.g., KEGG) links stress-induced metabolites (e.g., jasmonates) to Pyrethrin I biosynthetic genes. Field validation requires correlating metabolite shifts with yield data across stress gradients .
Data Interpretation and Conflict Resolution
Q. What steps reconcile discrepancies in Pyrethrin I’s environmental half-life reported in lab vs. field studies?
Lab studies often underestimate half-life due to controlled conditions. Field researchers should measure degradation kinetics in situ using microencapsulated Pyrethrin I and account for soil microbiota activity via metagenomic profiling. Multivariate regression models incorporating organic matter content and microbial diversity improve predictive accuracy .
Q. How do researchers address conflicting reports on Pyrethrin I’s non-target toxicity to pollinators?
Dose-response studies using standardized protocols (e.g., OECD TG 213 for honeybees) clarify threshold effects. Field studies should monitor pollinator activity in treated vs. untreated plots, with molecular markers (e.g., vitellogenin levels) assessing sublethal impacts. Meta-analyses require PRISMA guidelines to avoid selection bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
